Product packaging for Brovanexine Hydrochloride(Cat. No.:CAS No. 54340-60-2)

Brovanexine Hydrochloride

Katalognummer: B12360513
CAS-Nummer: 54340-60-2
Molekulargewicht: 604.8 g/mol
InChI-Schlüssel: GOPILTWRTSSNPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Brovanexine hydrochloride is a chemical compound of significant interest in pharmaceutical research, primarily recognized as a derivative of vanillic acid. Vanillic acid itself is a versatile precursor in the synthesis of various active pharmaceutical ingredients . Research into vanillic acid has revealed its association with several biological activities, including anti-inflammatory and antimicrobial properties, and it is a potent antioxidant and free radical scavenger . As a derivative, this compound is investigated for its potential mucolytic and expectorant effects, a therapeutic action shared by related compounds like bromhexine hydrochloride . Its specific research value lies in its potential application for studying respiratory conditions, building upon the known mechanism of its chemical analogues which involve modifying the viscosity of mucous secretions . Further research is ongoing to fully elucidate its unique mechanism of action, efficacy, and potential applications in drug development. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H29Br2ClN2O4 B12360513 Brovanexine Hydrochloride CAS No. 54340-60-2

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

54340-60-2

Molekularformel

C24H29Br2ClN2O4

Molekulargewicht

604.8 g/mol

IUPAC-Name

[4-[[2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]phenyl]carbamoyl]-2-methoxyphenyl] acetate;hydrochloride

InChI

InChI=1S/C24H28Br2N2O4.ClH/c1-15(29)32-21-10-9-16(12-22(21)31-3)24(30)27-23-17(11-18(25)13-20(23)26)14-28(2)19-7-5-4-6-8-19;/h9-13,19H,4-8,14H2,1-3H3,(H,27,30);1H

InChI-Schlüssel

GOPILTWRTSSNPV-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2Br)Br)CN(C)C3CCCCC3)OC.Cl

Verwandte CAS-Nummern

54340-61-3 (Parent)

Herkunft des Produkts

United States

Foundational & Exploratory

Brovanexine Hydrochloride: A Technical Deep-Dive into its Mechanism of Action on Mucin Glycoproteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brovanexine Hydrochloride is a mucolytic agent utilized in the management of respiratory conditions characterized by the overproduction of thick, viscous mucus. While its clinical efficacy in improving mucus clearance is acknowledged, a detailed understanding of its core mechanism of action at the molecular level remains an area of active investigation. This technical guide synthesizes the current scientific evidence, with a particular focus on its effects on mucin glycoproteins. Drawing largely from research on its close structural and functional analog, Bromhexine (B1221334), this document elucidates a multi-faceted mechanism of action that extends beyond simple mucolysis. The primary mode of action is believed to involve the intracellular modulation of lysosomal activity in mucus-secreting cells, leading to a significant alteration of mucus rheology. This guide presents quantitative data on its effects, details relevant experimental methodologies, and provides visual representations of the proposed molecular pathways and experimental workflows.

Core Mechanism of Action: Depolymerization of Mucin Glycoproteins

This compound's primary mucolytic effect is attributed to its ability to depolymerize the complex network of mucin glycoproteins that confer high viscosity to respiratory mucus.[1][2] Unlike agents that act by breaking disulfide bonds, the evidence for Brovanexine and its analog Bromhexine points towards an intracellular mechanism involving the modulation of lysosomal enzyme activity within goblet cells and submucosal glands.[3][4][5]

The proposed mechanism involves the following key steps:

  • Increased Lysosomal Activity: Brovanexine is suggested to increase the activity of lysosomes within mucus-secreting cells.[5]

  • Liberation of Lysosomal Hydrolases: This heightened activity leads to the release of lysosomal acid hydrolases into the cytoplasm.[3][4]

  • Degradation of Acid Mucopolysaccharide Fibers: These hydrolases then act on the acid mucopolysaccharide fibers within the mucin granules prior to secretion.[3][4][5] This enzymatic degradation breaks down the long, complex mucin polymers into smaller, less entangled molecules.

  • Altered Mucin Composition: This process results in the secretion of mucus with a lower viscosity and elasticity, which is more easily cleared from the respiratory tract by ciliary action and coughing.[1][2]

This intracellular action on the formative stages of mucus production is a distinguishing feature of Brovanexine's mechanism.[2]

Effects on Mucin Synthesis and Secretion

Current evidence does not strongly indicate that this compound directly modulates the gene expression of the primary gel-forming mucins, MUC5AC and MUC5B.[6][7][8] Instead, its action appears to be post-translational, modifying the mucin glycoproteins after their synthesis.

However, Brovanexine has been observed to stimulate the secretion of serous mucus.[1] This increase in the watery component of respiratory secretions further contributes to the dilution and reduced viscosity of the thicker, gel-forming mucus.

Quantitative Data on the Effects of Brovanexine and Bromhexine on Mucus Properties

The following tables summarize the quantitative data from preclinical and clinical studies on the effects of Brovanexine and its analog Bromhexine on mucus and respiratory parameters.

Table 1: Preclinical Data on the Effects of Brovanexine and Bromhexine on Mucus Properties

CompoundAnimal ModelDosageParameter MeasuredResultReference
Brovanexine Anesthetized Dogs10 and 20 mg/kg (i.d.)Viscosity of Respiratory Tract FluidTendency to reduce viscosity
Brovanexine SO2-exposed Rabbits10 mg/kg (i.d.)Sputum ViscosityTendency to reduce viscosity
Bromhexine Mini-pigs0.5, 1.0, and 2.0 mg/kg (twice daily for 5 days)Residual Shear Viscosity of MucusStatistically significant reduction
Bromhexine Mini-pigs0.5, 1.0, and 2.0 mg/kg (twice daily for 5 days)Instantaneous Shear Compliance of MucusStatistically significant increase

Table 2: Clinical Data on the Effects of Bromhexine on Sputum Properties

CompoundPatient PopulationDosageParameter MeasuredResultReference
Bromhexine Chronic AsthmaNot specifiedSputum Viscosity (n.m.r. method)No significant change[7]

Note: i.d. refers to intraduodenal administration.

Experimental Protocols

In Vitro Mucolytic Activity Assay

This protocol provides a general framework for assessing the mucolytic activity of a compound like this compound in vitro.

  • Preparation of Mucus Simulant:

    • A common mucus simulant is a solution of egg white, which has similar physicochemical properties to airway mucus.[9] .

  • Treatment with Mucolytic Agent:

    • Prepare various concentrations of this compound.

    • Incubate the mucus simulant with the different concentrations of this compound for a specified period at a controlled temperature (e.g., 37°C). A negative control (mucus simulant with vehicle) and a positive control (e.g., N-acetylcysteine) should be included.[9]

  • Viscosity Measurement:

    • Measure the viscosity of the treated and control samples using a viscometer (e.g., suspended level viscometer, Brookfield viscometer).[9][10]

  • Data Analysis:

    • Calculate the percentage reduction in viscosity for each concentration of the test compound compared to the negative control.

    • Statistical analysis (e.g., ANOVA, t-test) should be performed to determine the significance of the results.[9]

Analysis of Lysosomal Hydrolase Activity in Respiratory Epithelial Cells

This protocol outlines a method to investigate the effect of Brovanexine on lysosomal enzyme activity in cultured respiratory epithelial cells.

  • Cell Culture:

    • Culture a relevant human respiratory epithelial cell line (e.g., Calu-3) to confluence.

  • Treatment with Brovanexine:

    • Treat the cells with various concentrations of this compound for a defined period.

  • Lysosomal Isolation (Optional):

    • Lysosomes can be isolated from the treated and control cells using differential centrifugation or commercially available kits.

  • Hydrolase Activity Assay:

    • Measure the activity of specific lysosomal hydrolases (e.g., cathepsins, β-galactosidase) using fluorogenic or colorimetric substrates.[11]

    • The assay can be performed on whole-cell lysates or isolated lysosomes.

  • Data Normalization and Analysis:

    • Normalize the enzyme activity to the total protein concentration of the sample.

    • Compare the hydrolase activity in the Brovanexine-treated cells to the untreated control cells to determine the effect of the compound.[11]

Visualizing the Mechanism and Workflows

Signaling Pathways and Molecular Interactions

Brovanexine_Mechanism cluster_cell Mucus-Secreting Cell (Goblet Cell / Submucosal Gland) cluster_lumen Airway Lumen Brovanexine Brovanexine Hydrochloride Lysosome Lysosome Brovanexine->Lysosome Stimulates Hydrolases Lysosomal Hydrolases Lysosome->Hydrolases Releases MucinGranule Mucin Granule (Acid Mucopolysaccharides) Hydrolases->MucinGranule Degrades DegradedMucin Degraded Mucin Fragments Secretion Secretion DegradedMucin->Secretion Exocytosis LowViscosityMucus Low Viscosity Mucus Secretion->LowViscosityMucus Forms

Caption: Proposed intracellular mechanism of this compound on mucin glycoproteins.

Experimental Workflow for Assessing Mucolytic Efficacy

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_exvivo Ex Vivo / In Vivo Analysis MucusSimulant Prepare Mucus Simulant (e.g., Egg White) Treatment Incubate with Brovanexine (Varying Concentrations) MucusSimulant->Treatment Viscometry Measure Viscosity Treatment->Viscometry DataAnalysis_invitro Analyze Viscosity Reduction Viscometry->DataAnalysis_invitro AnimalModel Animal Model of Mucus Hypersecretion DrugAdmin Administer Brovanexine AnimalModel->DrugAdmin SputumCollection Collect Sputum/Mucus DrugAdmin->SputumCollection Rheology Rheological Analysis (Viscosity, Elasticity) SputumCollection->Rheology MucinQuant Quantify Mucin Content (e.g., ELISA, Western Blot) SputumCollection->MucinQuant DataAnalysis_exvivo Correlate with Clinical Outcomes Rheology->DataAnalysis_exvivo MucinQuant->DataAnalysis_exvivo

Caption: Experimental workflow for evaluating the mucolytic efficacy of this compound.

Logical Relationship of Brovanexine's Multifaceted Action

Logical_Relationship cluster_primary Primary Mechanism cluster_secondary Secondary Effects Brovanexine This compound LysosomalActivation Increased Lysosomal Enzyme Activity Brovanexine->LysosomalActivation SerousSecretion Increased Serous Mucus Secretion Brovanexine->SerousSecretion CiliaryActivity Enhanced Ciliary Activity Brovanexine->CiliaryActivity Potential Direct/Indirect Effect MucinDepolymerization Depolymerization of Acid Mucopolysaccharides LysosomalActivation->MucinDepolymerization ReducedViscosity Reduced Mucus Viscosity and Elasticity MucinDepolymerization->ReducedViscosity SerousSecretion->ReducedViscosity ImprovedClearance Improved Mucociliary Clearance CiliaryActivity->ImprovedClearance ReducedViscosity->ImprovedClearance

Caption: Logical relationship of the multifaceted actions of this compound.

Conclusion and Future Directions

The mucolytic activity of this compound is a complex process primarily driven by the intracellular degradation of mucin glycoproteins through the enhanced activity of lysosomal enzymes. This mechanism, supported by evidence from studies on its analog Bromhexine, results in a significant reduction in mucus viscosity and an improvement in mucus clearance. While the direct effects on MUC5AC and MUC5B gene expression appear to be minimal, the post-translational modification of these key mucins is profound.

Future research should focus on elucidating the specific lysosomal hydrolases involved in the degradation of mucin glycoproteins and the upstream signaling pathways that are modulated by Brovanexine to initiate this cascade. Furthermore, more quantitative studies directly investigating the effects of Brovanexine on the rheological properties of human mucus and the expression of MUC5AC and MUC5B are warranted to provide a more complete picture of its therapeutic action. A deeper understanding of these molecular mechanisms will be invaluable for the development of novel and more targeted mucolytic therapies for a range of respiratory diseases.

References

The Synthesis and Structural Elucidation of Brovanexine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brovanexine Hydrochloride, a potent mucolytic agent, is widely utilized in the treatment of respiratory disorders associated with excessive mucus production. Its efficacy is intrinsically linked to its precise chemical structure. This technical guide provides a comprehensive overview of a common chemical synthesis pathway for this compound, starting from 2-amino-3,5-dibromobenzaldehyde (B195418). Furthermore, it details the analytical methodologies crucial for the structural elucidation and quality control of the final active pharmaceutical ingredient (API). This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and characterization of this important therapeutic agent.

Chemical Synthesis

The synthesis of this compound is a multi-step process that involves the formation of key intermediates. A widely adopted and industrially applicable method commences with 2-amino-3,5-dibromobenzaldehyde and proceeds through reduction, chlorination, amination, and finally, salt formation to yield the target compound.

Synthesis Pathway

The overall synthetic route can be summarized in three primary stages:

  • Reduction of the Aldehyde: The initial step involves the reduction of the aldehyde group of 2-amino-3,5-dibromobenzaldehyde to a primary alcohol, yielding 2-amino-3,5-dibromobenzyl alcohol. This transformation is typically achieved using a reducing agent such as sodium borohydride (B1222165) in an alcoholic solvent.

  • Chlorination of the Alcohol: The resulting benzyl (B1604629) alcohol is then converted to a more reactive chloromethyl intermediate, 2,4-dibromo-6-(chloromethyl)aniline. This is often accomplished using a chlorinating agent like thionyl chloride.

  • Amination and Salt Formation: The chloromethyl intermediate subsequently undergoes an amination reaction with N-methylcyclohexylamine. The resulting free base, N-methyl-N-cyclohexyl-2-amino-3,5-dibromobenzylamine (Brovanexine), is then treated with hydrochloric acid to form the stable hydrochloride salt.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative example of the synthesis of this compound:

Step 1: Synthesis of 2-amino-3,5-dibromobenzyl alcohol

  • In a suitable reaction vessel, 2-amino-3,5-dibromobenzaldehyde is suspended in ethanol (B145695).

  • The mixture is cooled, and sodium borohydride is added portion-wise while maintaining the temperature below 30°C.

  • After the addition is complete, the reaction is stirred at room temperature for approximately 1.5 hours.

  • The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Upon completion, purified water is added, and the pH is adjusted to approximately 6.0 with hydrochloric acid, leading to the precipitation of the product.

  • The solid is collected by filtration, washed with purified water, and dried to yield 2-amino-3,5-dibromobenzyl alcohol.

Step 2: Synthesis of 2,4-dibromo-6-(chloromethyl)aniline

  • The 2-amino-3,5-dibromobenzyl alcohol obtained in the previous step is dissolved in a suitable solvent such as tetrahydrofuran (B95107) (THF).

  • In a separate vessel, thionyl chloride is dissolved in THF.

  • The solution of the alcohol is then added dropwise to the thionyl chloride solution, maintaining the temperature below 30°C.

  • The reaction is stirred at room temperature for about 1 hour after the addition is complete.

  • The solvent is then removed under reduced pressure to yield the crude 2,4-dibromo-6-(chloromethyl)aniline intermediate. This intermediate is often used in the next step without further purification.

Step 3: Synthesis of this compound

  • The crude 2,4-dibromo-6-(chloromethyl)aniline is dissolved in a suitable solvent.

  • An excess of N-methylcyclohexylamine is added to the solution. The excess amine acts as both a reactant and an acid scavenger.

  • The reaction mixture is stirred, leading to the formation of the Brovanexine free base.

  • Following the amination reaction, a solution of hydrochloric acid in ethanol is added to the mixture to precipitate the hydrochloride salt.

  • The resulting crude this compound is then purified by recrystallization, typically from ethanol, to obtain the final product of high purity.

Synthesis Pathway Diagram

G Synthesis Pathway of this compound A 2-Amino-3,5-dibromobenzaldehyde B 2-Amino-3,5-dibromobenzyl alcohol A->B NaBH4, Ethanol (Reduction) C 2,4-Dibromo-6-(chloromethyl)aniline B->C SOCl2, THF (Chlorination) D Brovanexine (Free Base) C->D N-Methylcyclohexylamine (Amination) E This compound D->E HCl, Ethanol (Salt Formation) G Structural Elucidation Workflow for this compound cluster_synthesis Synthesis & Purification cluster_elucidation Structural Analysis cluster_purity Purity Assessment A Synthesized Brovanexine HCl (Crude) B Purified Brovanexine HCl A->B Recrystallization C Physical Characterization (Melting Point) B->C D Spectroscopic Analysis (IR, UV-Vis, NMR, MS) B->D E Crystallographic Analysis (X-ray Diffraction) B->E F Chromatographic Analysis (HPLC) B->F G Confirmed Structure & Purity of Brovanexine HCl C->G D->G E->G F->G

Pharmacological Profile of Brovanexine Hydrochloride in Respiratory Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brovanexine (B1667943) Hydrochloride (also known as BR-222) is a novel expectorant agent investigated for its potential therapeutic applications in respiratory disorders characterized by abnormal mucus secretion. As a derivative in the same class as Bromhexine, Brovanexine has been evaluated for its mucolytic, secretolytic, and mucokinetic properties. This technical guide provides a comprehensive overview of the pharmacological profile of Brovanexine Hydrochloride based on preclinical studies in various respiratory models. The data presented herein is intended to inform researchers, scientists, and drug development professionals on its efficacy and mechanism of action.

Pharmacological Effects

This compound has demonstrated significant effects on the respiratory system, primarily impacting the volume and viscosity of respiratory tract fluid, as well as the efficiency of mucociliary clearance. Preclinical studies have shown its potency to be comparable to that of Bromhexine, a well-established mucolytic agent.

Mucolytic and Expectorant Properties

This compound has been shown to significantly increase the output of respiratory tract fluid (RTF).[1] This effect is crucial for its expectorant action, as it helps to hydrate (B1144303) and thin the mucus, making it easier to expel from the airways.

Data Summary: Effect on Respiratory Tract Fluid (RTF) Output

Animal ModelDosage Range (mg/kg)Route of AdministrationObserved Effect on RTF
Rats, Rabbits, Dogs5 - 40Oral (p.o.), Intraduodenal (i.d.)Significant increase in output volume

Table 1: Summary of the effect of this compound on respiratory tract fluid output in various animal models.[1]

Notably, the pattern of RTF increase with Brovanexine was reported to be different from that of Bromhexine, with a more remarkable increase in the serous component of the fluid.[1] However, neither drug was found to influence the glucose or protein composition of the RTF in dogs.[1]

In addition to increasing fluid volume, Brovanexine has shown a tendency to reduce the viscosity of respiratory secretions. This was observed in both anesthetized dogs and in a model of sulfur dioxide-induced sputum production in rabbits.[1]

Data Summary: Effect on Mucus Viscosity

Animal ModelDosage (mg/kg)Route of AdministrationObserved Effect on Viscosity
Anesthetized Dogs10 and 20Intraduodenal (i.d.)Tendency to reduce RTF viscosity
SO2-exposed Rabbits10Intraduodenal (i.d.)Tendency to reduce sputum viscosity

Table 2: Summary of the effect of this compound on mucus viscosity.[1]

Effects on Mucociliary Clearance

A key aspect of Brovanexine's pharmacological profile is its ability to enhance mucociliary transport. In a study using unanesthetized pigeons, a model for assessing mucociliary clearance, Brovanexine significantly increased the transport rate.[1] This is a contrasting effect to Bromhexine, which was observed to cause a slight decrease in the same model.[1]

Data Summary: Effect on Mucociliary Transport

Animal ModelDosage (mg/kg)Route of AdministrationObserved Effect on Mucociliary Transport Rate
Unanesthetized Pigeons6Intramuscular (i.m.)Significant increase

Table 3: Summary of the effect of this compound on mucociliary transport rate.[1]

Antitussive Effects

In a "coughing dog" model, orally administered this compound did not demonstrate any antitussive effects.[1] This suggests that its primary mechanism of action is related to mucus modification and clearance rather than suppression of the cough reflex.

Experimental Protocols

While detailed, step-by-step protocols for the cited experiments are not available in the public domain, the following descriptions are based on the methodologies implied in the research abstracts.

Assessment of Respiratory Tract Fluid (RTF) Output

This experiment likely involved the cannulation of the trachea in anesthetized rats, rabbits, and dogs to collect respiratory tract fluid over a specified period following the administration of this compound or a control substance. The volume of the collected fluid would then be measured and compared between treated and control groups.

G cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Data Collection & Analysis A Anesthetize Animal (Rat, Rabbit, or Dog) B Tracheal Cannulation A->B C Administer Brovanexine HCl (p.o. or i.d.) B->C D Collect Respiratory Tract Fluid C->D E Measure Fluid Volume D->E F Compare with Control E->F

Experimental Workflow for RTF Output Assessment
Evaluation of Sputum Viscosity in SO2-Exposed Rabbits

This protocol would involve exposing rabbits to sulfur dioxide (SO2) gas to induce the production of thick sputum. Following exposure, this compound would be administered, and sputum samples collected. The viscosity of these samples would then be measured using a viscometer and compared to samples from control animals.

G A SO2 Exposure in Rabbits B Induction of Sputum Production A->B C Administer Brovanexine HCl (i.d.) B->C D Collect Sputum Samples C->D E Measure Sputum Viscosity D->E F Compare with Control Group E->F

Workflow for Sputum Viscosity Evaluation
Measurement of Mucociliary Transport Rate in Pigeons

This in-vivo assay likely involves the placement of a tracer substance (e.g., radiolabeled particles) onto the tracheal mucus of unanesthetized pigeons. The movement of this tracer along the trachea is then monitored over time, allowing for the calculation of the transport rate. The rates in pigeons treated with this compound would be compared to those in a control group.

G cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis A Unanesthetized Pigeon B Administer Brovanexine HCl (i.m.) A->B C Place Tracer on Tracheal Mucus B->C D Monitor Tracer Movement C->D E Calculate Transport Rate D->E F Compare with Control E->F

Mucociliary Transport Rate Measurement Workflow

Mechanism of Action

The precise molecular signaling pathways of this compound have not been elucidated in the available literature. However, based on its observed pharmacological effects, a proposed mechanism of action can be inferred. Brovanexine likely acts directly on the mucus-secreting cells and glands in the respiratory tract to increase the production of serous fluid. This leads to a decrease in mucus viscosity. Furthermore, its ability to enhance mucociliary transport suggests a potential stimulatory effect on ciliary beating or a reduction in the viscoelasticity of the mucus layer that improves the efficiency of ciliary action.

G cluster_0 Physiological Effects A This compound B Increased Serous Fluid Secretion A->B D Enhanced Mucociliary Transport A->D C Decreased Mucus Viscosity B->C E Improved Mucus Clearance C->E D->E F Relief of Respiratory Congestion E->F

Proposed Physiological Effects of Brovanexine HCl

Conclusion

This compound is a potent expectorant with significant effects on increasing respiratory fluid secretion, reducing mucus viscosity, and enhancing mucociliary clearance in preclinical respiratory models. Its profile suggests it may be a valuable therapeutic agent for respiratory conditions associated with the production of thick, tenacious mucus. Further research is warranted to fully elucidate its molecular mechanism of action and to translate these preclinical findings into clinical applications. The available data indicates that Brovanexine's primary utility lies in its mucokinetic and secretolytic properties, rather than as an antitussive. This distinction is critical for its potential positioning in the management of respiratory diseases.

References

An In-depth Technical Guide on the Effects of Brovanexine Hydrochloride on Sputum Viscosity and Elasticity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological effects of Brovanexine (B1667943) Hydrochloride on the rheological properties of sputum. Due to the limited availability of specific quantitative data on Brovanexine Hydrochloride in public literature, this document also incorporates data from its parent compound, Bromhexine (B1221334), and its primary active metabolite, Ambroxol, to present a more complete picture of its mucolytic activity.

Mechanism of Action

This compound is a mucolytic agent designed to alter the viscoelastic properties of respiratory mucus, thereby facilitating its clearance from the airways. Its mechanism is multifaceted, involving the breakdown of mucus structure and modulation of cellular secretion pathways.

The core mucolytic action involves the depolymerization of mucopolysaccharide fibers within the mucus matrix.[1][2] Brovanexine and its related compounds are understood to increase lysosomal activity, which enhances the hydrolysis of these fibers.[3] This process breaks down the complex, cross-linked gel structure of viscous sputum, reducing its viscosity and elasticity.[1]

Furthermore, the drug stimulates serous glands in the respiratory tract to increase the production of a more watery, less viscous mucus.[1][3] This increased hydration of airway secretions further dilutes thick phlegm, contributing to a significant reduction in its overall viscosity.[3]

1.1 Signaling Pathways

Recent research, primarily on the active metabolite Ambroxol, has elucidated specific molecular pathways involved in its mucolytic and anti-inflammatory effects.

  • Erk 1/2 Signaling Pathway: Ambroxol has been shown to inhibit the expression of MUC5AC, a major gel-forming mucin, and reduce inflammation by inhibiting the extracellular signal-regulated kinase 1/2 (Erk 1/2) signaling pathway.[4][5] This pathway is a key regulator of cellular processes including proliferation, differentiation, and inflammation. By downregulating this pathway, Brovanexine can reduce the inflammatory stimuli that lead to mucus hypersecretion.[5]

LPS Inflammatory Stimulus (e.g., LPS) Erk12 Erk 1/2 Pathway LPS->Erk12 Activates Brovanexine Brovanexine / Ambroxol Brovanexine->Erk12 Inhibits Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β) Erk12->Inflammation Promotes Mucin MUC5AC Expression (Mucin Production) Erk12->Mucin Promotes Viscosity Increased Sputum Viscosity & Elasticity Inflammation->Viscosity Mucin->Viscosity

Caption: Inhibition of the Erk 1/2 Signaling Pathway.
  • TMPRSS2 Inhibition: Recent studies have also proposed that Bromhexine can inhibit the Transmembrane Serine Protease 2 (TMPRSS2).[6] While primarily investigated for its role in viral entry, TMPRSS2 is involved in various physiological processes in the airway, and its modulation could contribute to changes in the airway surface liquid.

Quantitative Data on Sputum Rheology

Direct quantitative data for this compound is sparse; however, studies on the parent compound Bromhexine and metabolite Ambroxol provide valuable insights into its expected efficacy.

CompoundStudy ModelDosageKey FindingsCitation
Brovanexine HCl Anesthetized Dogs10 & 20 mg/kg (i.d.)Showed a tendency to reduce the viscosity of respiratory tract fluid.[7]
Brovanexine HCl SO2-Exposed Rabbits10 mg/kg (i.d.)Showed a tendency to reduce the viscosity of sputum.[7]
Bromhexine HCl Mini-pigs with tracheal pouches0.5, 1.0, 2.0 mg/kg (twice daily)Statistically significant reduction in residual shear viscosity (p < 0.05). Statistically significant increase in instantaneous shear compliance (p < 0.005), indicating reduced elasticity.[8]
Ambroxol In-vitro model of mucus hypersecretion30 µMResulted in a reduction of the Elastic Modulus (G'), though smaller than that observed with Guaifenesin.[9]
Bromhexine Chronic Asthma Patients (Double-blind, cross-over)Not specifiedNo significant change in sputum viscosity as measured by NMR. However, patients reported a significant preference for bromhexine's mucolytic effect.[10]
Bromhexine Severe Chronic Bronchitis Patients (Double-blind, cross-over)24 or 48 mg dailyNo significant change in sputum properties was detected.[11]

Experimental Protocols

The assessment of a mucolytic agent's effect on sputum requires rigorous and standardized methodologies. Below are summaries of protocols used in relevant studies and a general protocol for sputum rheometry.

3.1 Preclinical Animal Study Protocol (Adapted from Bromhexine/Brovanexine Studies)

This protocol outlines a method for in vivo assessment of mucolytic efficacy.

  • Animal Model Selection:

    • For secretion volume and viscosity: Anesthetized dogs or rabbits with induced sputum production (e.g., via SO2 exposure).[7]

    • For chronic studies: Surgically modified animals, such as mini-pigs with tracheal pouches, to allow for daily, uncontaminated mucus collection.[8]

  • Study Design:

    • A cross-over design is often employed, with each animal serving as its own control.

    • Control Period: A baseline period (e.g., 5 days) where mucus is collected daily without drug administration.[8]

    • Treatment Period: Administration of this compound at various dose levels (e.g., 0.5, 1.0, 2.0 mg/kg) for a set duration (e.g., 5 days).[8] The drug can be administered intraduodenally (i.d.) or via other relevant routes.[7]

    • Washout Period: A period following treatment (e.g., 5 days) to allow for drug clearance, with continued mucus collection.[8]

  • Sample Collection & Analysis:

    • Mucus is collected daily from the tracheal pouch or via aspiration.[8]

    • The viscoelastic properties of each sample are determined using a rheometer, employing methods such as creep compliance analysis or oscillatory rheometry.[8]

3.2 Standard Protocol for Sputum Rheometry

This protocol describes the standard method for quantifying the viscoelastic properties of human sputum using an oscillatory rheometer.[12][13]

cluster_collection Sample Collection & Preparation cluster_measurement Rheological Measurement cluster_analysis Data Analysis A 1. Sputum Collection (Spontaneous or Induced) B 2. Separate from Saliva A->B C 3. Load Sample onto Rheometer Plate (e.g., 20mm cone-plate) B->C D 4. Amplitude Sweep (Fixed Frequency, e.g., 1 Hz) Determines Linear Viscoelastic Region (LVR) C->D E 5. Frequency Sweep (Fixed Strain within LVR, e.g., 2%) Measures properties across frequencies D->E F 6. Calculate Viscoelastic Parameters E->F G Storage Modulus (G') - Elasticity F->G H Loss Modulus (G'') - Viscosity F->H I Tan(δ) = G''/G' - Viscoelastic Ratio F->I

Caption: Standardized Experimental Workflow for Sputum Rheology.
  • Sample Collection: Sputum is collected from subjects, either via spontaneous expectoration or induced by inhalation of hypertonic saline. Samples are immediately placed on ice.[14]

  • Sample Preparation: Excess saliva is carefully removed from the sputum sample. A defined volume is transferred to the lower plate of the rheometer using a non-electrostatic spatula. A cone-plate or parallel-plate geometry is commonly used.[12][13]

  • Instrumentation: A controlled-stress or controlled-strain rheometer (e.g., Kinexus Pro+) is used. Measurements should be conducted at a physiological temperature (37°C) using a solvent trap to prevent sample dehydration.[12]

  • Measurement Sequence:

    • Amplitude Sweep: A strain amplitude sweep (e.g., 0.01%–10%) is performed at a fixed frequency (e.g., 1 Hz) to determine the Linear Viscoelastic Region (LVR), where the material's structure is not being destroyed by the measurement itself.[13]

    • Frequency Sweep: A frequency sweep (e.g., 0.05–50 Hz) is conducted at a fixed shear strain within the LVR (e.g., 2%). This test measures how the viscous and elastic properties change with the rate of deformation.[13]

  • Data Analysis: The primary outputs are the Storage Modulus (G') and the Loss Modulus (G'').

    • Storage Modulus (G'): Represents the elastic component of the sputum (its ability to store energy and recoil). A higher G' indicates higher elasticity.

    • Loss Modulus (G''): Represents the viscous component (its ability to dissipate energy as flow). A higher G'' indicates higher viscosity.

    • Tan Delta (δ): The ratio of G''/G'. If Tan(δ) < 1, the sample is predominantly elastic; if Tan(δ) > 1, it is predominantly viscous. A successful mucolytic should decrease both G' and G'' and potentially alter Tan(δ).

References

Brovanexine Hydrochloride: An In-depth Technical Guide on its Impact on Ciliary Beat Frequency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the current scientific understanding of brovanexine (B1667943) hydrochloride's effects on ciliary function. While direct quantitative data on its impact on ciliary beat frequency (CBF) is limited, this document synthesizes the available preclinical evidence, details relevant experimental methodologies, and visualizes potential signaling pathways. The primary focus is on the observed effects on mucociliary transport, a key indicator of ciliary activity. This guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of brovanexine hydrochloride's potential as a modulator of mucociliary clearance.

Introduction

Mucociliary clearance is a critical defense mechanism of the respiratory system, responsible for the removal of inhaled particulates, pathogens, and cellular debris. This process is orchestrated by the coordinated beating of cilia on the surface of respiratory epithelial cells, which propels a layer of mucus towards the pharynx. The frequency and coordination of this ciliary beat are paramount to effective clearance. This compound, a mucolytic expectorant, has been investigated for its potential to enhance this process. This document delves into the experimental evidence supporting the impact of this compound on ciliary function.

Quantitative Effects on Mucociliary Transport

Table 1: Effect of this compound on Mucociliary Transport Rate

CompoundDoseRoute of AdministrationAnimal ModelEffect on Mucociliary Transport Rate
This compound (BR-222)6 mg/kgIntramuscular (i.m.)Unanesthetized PigeonsSignificant Increase[1]
Bromhexine HydrochlorideNot specifiedNot specifiedUnanesthetized PigeonsSlight Decrease[1]

Note: The study did not provide specific quantitative data on the percentage increase in mucociliary transport rate.

Experimental Protocols

In-vivo Measurement of Mucociliary Transport Rate in Pigeons

While the specific protocol from the pivotal study on this compound is not fully detailed in the available literature, a general methodology for assessing mucociliary transport in an avian model can be outlined as follows.

Objective: To determine the effect of a test compound on the rate of mucus transport along the ciliated tracheal epithelium in an in-vivo setting.

Materials:

  • Unanesthetized pigeons

  • This compound solution for injection

  • Marker particles (e.g., charcoal, colored resin beads)

  • Fiber-optic bronchoscope or other suitable imaging system

  • Timer

Procedure:

  • Animal Preparation: Pigeons are gently restrained to minimize movement and stress.

  • Marker Application: A small quantity of a visible marker particle is carefully placed onto the tracheal mucosa at a predetermined anatomical landmark, observable via bronchoscopy.

  • Compound Administration: this compound is administered intramuscularly at the specified dose (e.g., 6 mg/kg).

  • Observation and Timing: The movement of the marker particle along the trachea is observed and timed. The distance the particle travels over a specific period is recorded.

  • Data Analysis: The mucociliary transport rate is calculated in millimeters per minute (mm/min). The rates in the treated group are compared to a control group (receiving a vehicle injection) to determine the effect of the compound.

Signaling Pathways

The precise signaling pathway through which this compound enhances mucociliary transport has not been elucidated. However, the stimulation of ciliary activity is often mediated by intracellular signaling cascades that increase ciliary beat frequency. A plausible, though speculative, pathway based on general mechanisms of ciliary stimulation is presented below.

G Brovanexine Brovanexine Hydrochloride Receptor Epithelial Cell Receptor (Hypothetical) Brovanexine->Receptor SecondMessenger Second Messenger System Activation (e.g., cAMP, Ca2+) Receptor->SecondMessenger PK Protein Kinase Activation SecondMessenger->PK CiliaryProteins Phosphorylation of Ciliary Proteins (e.g., Dynein) PK->CiliaryProteins CBF Increased Ciliary Beat Frequency CiliaryProteins->CBF MCT Enhanced Mucociliary Transport CBF->MCT G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Animal_Selection Select Animal Model (e.g., Pigeons) Group_Allocation Allocate to Control & Treatment Groups Animal_Selection->Group_Allocation Administration Administer Brovanexine HCl (Treatment) or Vehicle (Control) Group_Allocation->Administration Marker Apply Marker to Tracheal Mucosa Administration->Marker Observation Record Marker Movement Over Time Marker->Observation Calculation Calculate Mucociliary Transport Rate (mm/min) Observation->Calculation Comparison Statistically Compare Groups Calculation->Comparison Conclusion Draw Conclusions on Efficacy Comparison->Conclusion

References

Molecular Targets of Brovanexine Hydrochloride in Bronchial Epithelial Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brovanexine (B1667943) hydrochloride is a mucolytic agent utilized in the management of respiratory disorders characterized by excessive or viscous mucus. While direct research on the specific molecular targets of Brovanexine hydrochloride in bronchial epithelial cells is limited, its pharmacological activity is understood primarily through the actions of its parent compound, bromhexine (B1221334) hydrochloride. This technical guide synthesizes the current understanding of how these agents modulate bronchial epithelial cell function, focusing on mucus secretion, ion transport, and potential antiviral mechanisms. The information presented is primarily derived from studies on bromhexine and related mucoactive compounds, providing a foundational framework for future research and drug development.

Core Molecular Mechanisms

The primary therapeutic effect of this compound and its parent compound, bromhexine, is the alteration of mucus properties to facilitate its clearance from the airways.[1][2][3] This is achieved through a multi-faceted mechanism of action at the level of the bronchial epithelial cells.

Modulation of Mucus Secretion and Composition

Bromhexine has been shown to directly influence the secretory activity of bronchial glands.[1] It enhances the secretion of various mucus components, which modifies the physicochemical characteristics of the mucus, ultimately increasing mucociliary clearance.[1] Studies in animal models have demonstrated a significant increase in the output volume of respiratory tract fluid following administration.[4] Specifically, bromhexine appears to increase the serous component of the mucus.[4] This alteration in the mucus composition leads to a reduction in its viscosity, a key factor in improving airway clearance.[1][4]

Regulation of Ion Transport

While direct evidence for this compound is not available, studies on the related mucolytic agent neltenexine (B1678023) provide insights into potential effects on ion transport in airway epithelial cells. In the human submucosal serous cell line Calu-3, neltenexine was found to diminish anion secretion under hyper-secreting conditions.[5] This effect was achieved by inhibiting the Na+/K+/2Cl- cotransporter and the Na+/HCO3- cotransporter, without directly blocking the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel.[5] Furthermore, neltenexine stimulated the Cl-/HCO3- exchanger, which facilitates the exchange of the more CFTR-permeant anion Cl- for the less permeant HCO3-.[5] This modulation of ion transport helps to regulate the fluid level in the airway.[5]

Inhibition of Transmembrane Serine Protease 2 (TMPRSS2)

Recent research has identified a novel target for bromhexine: the transmembrane serine protease 2 (TMPRSS2).[2] This enzyme is crucial for the entry of certain respiratory viruses, including influenza A and coronaviruses, into host cells.[2] By inhibiting TMPRSS2, bromhexine may interfere with viral entry and replication, suggesting a potential antiviral role in addition to its mucolytic properties.[2]

Quantitative Data on the Effects of Bromhexine and Related Compounds

The following tables summarize the quantitative findings from key studies on the effects of bromhexine and related mucolytics on bronchial epithelial cell function and mucus properties.

Compound Model System Dosage Key Quantitative Finding Reference
Bromhexine HydrochlorideRats, rabbits, and dogs5 to 40 mg/kg (p.o. or i.d.)Significant increase in the output volume of respiratory tract fluid.[4]
Bromhexine HydrochlorideAnesthetized dogs10 and 20 mg/kg (i.d.)Tendency to reduce the viscosity of respiratory tract fluid.[4]
Bromhexine HydrochlorideSO2-exposed rabbits10 mg/kg (i.d.)Tendency to reduce the viscosity of sputum.[4]
This compoundUnanesthetized pigeons6 mg/kg (i.m.)Significant increase in the mucociliary transport rate.[4]
NeltenexineHuman submucosal serous Calu-3 cellsN/ADiminished anion secretion under hyper-secreting conditions.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways and a general workflow for studying the effects of mucoactive agents on bronchial epithelial cells.

G Proposed Signaling Pathway of Bromhexine/Neltenexine cluster_0 Mucus Regulation cluster_1 Ion Transport Regulation (Neltenexine) cluster_2 Antiviral Action (Bromhexine) Bromhexine Bromhexine SerousGland Bronchial Serous Gland Bromhexine->SerousGland Stimulates MucusSecretion Increased Serous Mucus Secretion SerousGland->MucusSecretion MucusViscosity Decreased Mucus Viscosity MucusSecretion->MucusViscosity CiliaryClearance Increased Mucociliary Clearance MucusViscosity->CiliaryClearance Neltenexine Neltenexine NKCC1 Na+/K+/2Cl- Cotransporter Neltenexine->NKCC1 Inhibits NBC Na+/HCO3- Cotransporter Neltenexine->NBC Inhibits AE Cl-/HCO3- Exchanger Neltenexine->AE Stimulates AnionSecretion Decreased Anion Secretion NKCC1->AnionSecretion NBC->AnionSecretion AE->AnionSecretion Bromhexine_AV Bromhexine TMPRSS2 TMPRSS2 Bromhexine_AV->TMPRSS2 Inhibits ViralEntry Viral Entry TMPRSS2->ViralEntry

Caption: Proposed molecular actions of Bromhexine and Neltenexine.

G Experimental Workflow for Assessing Mucoactive Agents CellCulture Bronchial Epithelial Cell Culture (e.g., Calu-3, primary HBE) Treatment Treatment with Brovanexine HCl or related compounds CellCulture->Treatment MucusAnalysis Mucus/Sputum Analysis Treatment->MucusAnalysis IonTransport Ion Transport Assays Treatment->IonTransport GeneProtein Gene/Protein Expression Treatment->GeneProtein Viscosity Viscosity Measurement MucusAnalysis->Viscosity Composition Compositional Analysis (e.g., Mucin quantification) MucusAnalysis->Composition DataAnalysis Data Analysis and Interpretation Viscosity->DataAnalysis Composition->DataAnalysis UssingChamber Ussing Chamber (Short-circuit current) IonTransport->UssingChamber PatchClamp Patch Clamp IonTransport->PatchClamp UssingChamber->DataAnalysis PatchClamp->DataAnalysis qPCR qPCR GeneProtein->qPCR WesternBlot Western Blot GeneProtein->WesternBlot qPCR->DataAnalysis WesternBlot->DataAnalysis

Caption: General experimental workflow for mucoactive agent studies.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for evaluating the effects of mucoactive agents.

Measurement of Respiratory Tract Fluid Output and Viscosity
  • Animal Models: Anesthetized dogs, rats, rabbits, or pigeons are commonly used.

  • Drug Administration: this compound or the compound of interest is administered orally (p.o.), intraduodenally (i.d.), or intramuscularly (i.m.) at varying doses.

  • Sample Collection: Respiratory tract fluid or sputum is collected over a specified period. For sputum collection in rabbits, exposure to sulfur dioxide (SO2) can be used to induce secretion.

  • Volume Measurement: The total volume of the collected fluid is measured.

  • Viscosity Measurement: The viscosity of the collected respiratory tract fluid or sputum is measured using a viscometer.

  • Data Analysis: Changes in fluid output and viscosity are compared between treated and control groups. Statistical significance is determined using appropriate tests.

Assessment of Mucociliary Transport Rate
  • Animal Model: Unanesthetized pigeons are a suitable model.

  • Procedure: A marker substance (e.g., radioactive tracer or dye) is placed on the tracheal mucosa.

  • Drug Administration: The test compound is administered, typically via intramuscular injection.

  • Measurement: The rate at which the marker is transported along the trachea is measured.

  • Data Analysis: The mucociliary transport rate in treated animals is compared to that in control animals.

Ion Transport Studies in Cell Culture (e.g., Calu-3 cells)
  • Cell Culture: Human bronchial epithelial cell lines (e.g., Calu-3) are cultured on permeable supports to form polarized monolayers.

  • Ussing Chamber Assay:

    • The cell monolayers are mounted in an Ussing chamber.

    • The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), a measure of net ion transport, is recorded.

    • Cells are treated with secretagogues (e.g., terbutaline) to induce a hyper-secreting state.

    • The test compound (e.g., neltenexine) is added, and changes in Isc are monitored.

    • Specific ion channel blockers and transporter inhibitors can be used to dissect the contributions of different transport pathways.

  • Data Analysis: The magnitude and characteristics of the changes in Isc are analyzed to determine the effect of the compound on ion transport.

Conclusion and Future Directions

The molecular targets of this compound in bronchial epithelial cells are primarily understood through the lens of its parent compound, bromhexine. The key mechanisms involve the stimulation of serous mucus secretion, leading to a reduction in mucus viscosity and enhanced mucociliary clearance. Furthermore, emerging evidence suggests a role for bromhexine in modulating ion transport and inhibiting the viral entry factor TMPRSS2.

Future research should focus on directly investigating the molecular interactions of this compound with bronchial epithelial cells. High-throughput screening could identify novel protein targets. Detailed studies using primary human bronchial epithelial cell cultures from healthy individuals and patients with respiratory diseases would provide more clinically relevant insights. Elucidating the precise signaling pathways activated by this compound will be crucial for optimizing its therapeutic use and for the development of next-generation mucoactive drugs.

References

Early-Phase Clinical Studies of Brovanexine Hydrochloride for Respiratory Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive search of publicly available clinical trial registries, scientific literature, and regulatory databases has revealed no registered or published early-phase clinical studies of Brovanexine Hydrochloride (also known as BR-222) in humans for respiratory diseases. The information available is limited to pre-clinical animal studies.

This guide provides a detailed overview of the existing pre-clinical data for this compound. To offer insights into the potential clinical development path and mechanism of action, this document also draws on data from early-phase studies of Bromhexine Hydrochloride , a structurally related and well-researched mucolytic agent from which Brovanexine is derived. This information is intended to serve as a proxy and should be interpreted with the understanding that it does not represent direct clinical findings for this compound.

Introduction to this compound (BR-222)

This compound is a novel expectorant agent developed for the management of respiratory conditions characterized by excessive or viscous mucus.[1] As a derivative of Bromhexine, it is hypothesized to share a similar mechanism of action centered on mucolysis and improved mucociliary clearance.[1][2][3] The primary goal of its development is likely to enhance efficacy, safety, or pharmacokinetic profiles compared to existing mucolytic agents.

Pre-clinical Pharmacology of this compound

The foundational understanding of this compound's effects comes from a comparative pharmacological study in animal models.[1]

Key Pre-clinical Findings

The study demonstrated that this compound (BR-222) exerts significant effects on the respiratory system:

  • Increased Respiratory Tract Fluid (RTF): Oral or intraduodenal administration in rats, rabbits, and dogs led to a significant increase in the volume of RTF. The potency was comparable to Bromhexine, but with a more pronounced increase in the serous component of the fluid.[1]

  • Reduced Mucus Viscosity: A tendency to reduce the viscosity of RTF was observed in anesthetized dogs and in the sputum of rabbits exposed to sulfur dioxide.[1]

  • Enhanced Mucociliary Transport: Intramuscular administration in pigeons significantly increased the mucociliary transport rate, an effect not observed with Bromhexine in the same study.[1]

  • No Antitussive Effect: The compound did not demonstrate any cough-suppressing effects in a "coughing dog" model.[1]

Pre-clinical Experimental Protocols
  • Animal Models: Rats, rabbits, and dogs.

  • Methodology: Animals were anesthetized, and a specialized collecting tube was inserted into the trachea to gather RTF over a set period. This compound was administered either orally (p.o.) or intraduodenally (i.d.) at doses ranging from 5 to 40 mg/kg. The total volume of collected fluid was measured and compared to a control group.[1]

  • Animal Models: Anesthetized dogs and SO2-exposed rabbits.

  • Methodology: For dogs, RTF was collected as described above. For rabbits, sputum was induced by exposure to sulfur dioxide gas. The viscosity of the collected samples was then measured using a viscometer. This compound was administered intraduodenally (i.d.) at doses of 10 and 20 mg/kg.[1]

  • Animal Model: Unanesthetized pigeons.

  • Methodology: A marker dye or particle was placed on the tracheal mucosa. The time taken for the marker to travel a specified distance up the trachea, propelled by ciliary action, was measured. A dose of 6 mg/kg of this compound was administered intramuscularly (i.m.).[1]

Summary of Pre-clinical Quantitative Data

Table 1: Effects of this compound in Animal Models

Parameter Animal Model Dosage Route Key Result
RTF Output Rats, Rabbits, Dogs 5-40 mg/kg p.o., i.d. Significant increase in RTF volume[1]
Mucus Viscosity Dogs, Rabbits 10-20 mg/kg i.d. Tendency to reduce viscosity[1]

| Mucociliary Transport | Pigeons | 6 mg/kg | i.m. | Significant increase in transport rate[1] |

Proposed Mechanism of Action & Signaling Pathways

Based on its structural similarity to Bromhexine and pre-clinical findings, this compound is thought to act through a multi-faceted mechanism to improve airway clearance.[3][4]

  • Mucolytic Action: It likely depolymerizes mucopolysaccharide fibers in mucus, reducing its viscosity.[2][3]

  • Secretolytic Action: It stimulates serous glands in the respiratory tract to increase the production of watery (serous) fluid, which dilutes thick mucus.[3][5]

  • Ciliary Activity Enhancement: It enhances the beat frequency and coordination of cilia, the hair-like structures that line the airways, promoting the transport of mucus out of the lungs.[3][4]

This proposed mechanism can be visualized as a signaling pathway.

Brovanexine_Mechanism_of_Action cluster_drug This compound cluster_airway Airway Lumen & Epithelium cluster_outcome Therapeutic Outcomes drug Brovanexine HCl (Oral Administration) mucus Viscous Mucus (High Mucopolysaccharides) drug->mucus Depolymerizes Fibers serous_gland Serous Gland drug->serous_gland Stimulates cilia Airway Cilia drug->cilia Enhances Activity viscosity Decreased Mucus Viscosity mucus->viscosity fluid Increased Serous Fluid serous_gland->fluid clearance Improved Mucociliary Clearance cilia->clearance viscosity->clearance fluid->viscosity

Caption: Proposed mechanism of action for this compound.

Insights from Bromhexine Hydrochloride Early-Phase Clinical Data (Proxy)

In the absence of human data for Brovanexine, the pharmacokinetics, safety, and tolerability of Bromhexine provide a valuable reference point for what might be expected in early-phase (Phase I) trials.

Pharmacokinetics

Human pharmacokinetic studies of Bromhexine reveal key characteristics that would be critical to assess for Brovanexine.[6][7]

  • Absorption: Bromhexine is rapidly absorbed after oral administration.[7]

  • Metabolism: It undergoes extensive first-pass metabolism in the liver, resulting in a relatively low oral bioavailability of about 20%.[7]

  • Distribution: It is widely distributed to body tissues and is highly bound to plasma proteins.[7]

  • Elimination: The majority of the dose (85-90%) is excreted in the urine as metabolites, with a terminal elimination half-life of approximately 12 hours.[7]

Table 2: Typical Pharmacokinetic Parameters for Bromhexine Hydrochloride in Humans

Parameter Value Reference
Oral Bioavailability ~20% [7]
Time to Peak Plasma Conc. ~1.0 - 1.3 hours [6]
First-Pass Effect ~75% [6]
Biological Half-Life ~6 - 12 hours [6][7]

| Excretion | 85-90% via urine (as metabolites) |[7] |

Safety and Tolerability

Phase I studies for a new entity like Brovanexine would focus on safety and tolerability. Bromhexine is generally well-tolerated. A randomized clinical trial of Bromhexine in COVID-19 patients reported no major adverse events, and no patients withdrew from the study due to side effects. Potential adverse effects, although typically mild, would be closely monitored.

Experimental Workflow for a Typical Phase I Study

A first-in-human study for Brovanexine would likely follow a single ascending dose (SAD) and multiple ascending dose (MAD) design.

Phase1_Workflow start Healthy Volunteer Screening & Enrollment sad_cohort Single Ascending Dose (SAD) (Low Dose Cohort 1) start->sad_cohort pk_safety1 Intensive PK Sampling & Safety Monitoring sad_cohort->pk_safety1 review1 Safety Review Committee Data Assessment pk_safety1->review1 review1->sad_cohort Escalate to Next Cohort mad_cohort Multiple Ascending Dose (MAD) (Dose from SAD) review1->mad_cohort Proceed to MAD pk_safety2 Steady-State PK & Extended Safety mad_cohort->pk_safety2 review2 Final Safety & Tolerability Assessment pk_safety2->review2 end Identify Recommended Phase 2 Dose (RP2D) review2->end

Caption: Typical workflow for a Phase I clinical trial design.

Future Directions and Conclusion

While pre-clinical data for this compound are promising, particularly the observed increase in mucociliary transport rate, its clinical potential remains unconfirmed.[1] The critical next step is the initiation of a Phase I clinical trial to establish its safety, tolerability, and pharmacokinetic profile in humans. Data from such a study would be essential to determine if Brovanexine offers a therapeutic advantage over existing treatments for respiratory diseases. Researchers and drug development professionals should monitor for the emergence of any clinical trial registrations or publications for BR-222 to gain a definitive understanding of its clinical viability.

References

The Synthetic Genesis of Brovanexine Hydrochloride: A Clarification on its Disconnection from Adhatoda vasica

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses a common misconception regarding the origins of Brovanexine Hydrochloride. While the Adhatoda vasica plant is a cornerstone in the history of mucolytic agent development, it is crucial to clarify that this compound is a synthetic compound and does not originate from this plant. The natural product that inspired a class of related mucolytics is vasicine (B45323), found in Adhatoda vasica. This guide will elucidate the true origins of related compounds and separately detail the synthetic nature of Brovanexine.

The plant Adhatoda vasica is the source of the quinazoline (B50416) alkaloid, vasicine. This natural compound was the starting point for the development of the synthetic mucolytic drug, Bromhexine. Bromhexine was synthesized by simplifying the chemical structure of vasicine. It is important to note that Brovanexine is a distinct, synthetic mucolytic agent, and information directly linking its origins to Adhatoda vasica is not substantiated in the scientific literature.

The Journey from a Natural Product to a Synthetic Analogue: The Case of Bromhexine

The development of Bromhexine from vasicine, a natural product from the Adhatoda vasica plant, serves as an excellent case study in drug discovery inspired by nature.

From Plant to Compound

Adhatoda vasica has a long history in traditional medicine for treating respiratory ailments. Scientific investigation into its properties led to the isolation of its primary active constituent, vasicine. While vasicine itself showed some bronchodilatory effects, its chemical structure was used as a template to create more potent and stable synthetic derivatives.

The workflow from the natural source to the development of a synthetic drug like Bromhexine can be visualized as follows:

G cluster_0 Natural Product Isolation cluster_1 Synthetic Drug Development A Adhatoda vasica Plant B Extraction & Isolation A->B C Vasicine B->C D Structural Analysis of Vasicine C->D Lead Compound E Chemical Synthesis D->E F Bromhexine (Synthetic Analogue) E->F

Caption: Workflow from Adhatoda vasica to Bromhexine.

This compound: A Separate Synthetic Entity

This compound is identified as a mucolytic agent, but its development history is distinct from that of Bromhexine. It is chemically known as 4-bromo-2,6-bis(dibromomethyl)aniline hydrochloride. Its development was part of the broader search for effective synthetic mucolytics, but a direct lineage from vasicine has not been established.

Further research is required to delineate the specific synthetic pathways and pharmacological data for Brovanexine, as the available information is limited compared to that of Bromhexine and its primary metabolite, Ambroxol.

Methodological & Application

Application Note: A High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Brovanexine Hydrochloride in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a comprehensive protocol for the quantification of Brovanexine Hydrochloride in plasma samples using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. While specific validated methods for Brovanexine in plasma are not widely published, this application note provides a robust starting methodology adapted from established and validated techniques for the structurally similar compound, Bromhexine Hydrochloride. The protocol details plasma sample preparation using liquid-liquid extraction (LLE), specifies chromatographic conditions, and presents target validation parameters. This method is intended to serve as a foundational template for researchers to implement and validate in their own laboratory settings for pharmacokinetic and drug metabolism studies.

Principle

This method employs RP-HPLC to separate this compound from endogenous plasma components. Plasma samples, fortified with an internal standard (IS), are prepared using a liquid-liquid extraction (LLE) technique to isolate the analyte and remove proteins and other interfering substances. The prepared sample is then injected into an HPLC system. Separation is achieved on a C18 stationary phase with an isocratic mobile phase composed of a buffered organic mixture. The analyte and internal standard are detected via UV absorbance, and quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a standard calibration curve.

Materials and Reagents

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Ethyl Acetate (B1210297) (HPLC Grade).

  • Reagents: this compound reference standard, suitable Internal Standard (e.g., Diazepam or a structurally related compound not co-administered), Potassium Dihydrogen Phosphate, Orthophosphoric Acid, Triethylamine.

  • Water: Deionized or HPLC grade water.

  • Plasma: Drug-free human plasma (or species-specific plasma as required).

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this application. The following conditions are recommended as a starting point for method development and validation.

Parameter Recommended Condition
HPLC System Isocratic Pumping System, Autosampler, UV-Vis Detector
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.5, 25mM) (60:40, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 248 nm (To be optimized based on Brovanexine spectrum)
Injection Volume 20 µL
Column Temperature 30°C
Run Time ~10 minutes

Experimental Protocols

Preparation of Solutions
  • Phosphate Buffer (25mM, pH 3.5): Dissolve 3.4 g of Potassium Dihydrogen Phosphate in 1000 mL of deionized water. Adjust the pH to 3.5 using Orthophosphoric Acid.

  • Mobile Phase: Prepare the mobile phase by mixing Acetonitrile and the prepared Phosphate Buffer in a 60:40 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

  • Stock Solution of Brovanexine (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.

  • Stock Solution of Internal Standard (IS) (100 µg/mL): Prepare a 100 µg/mL stock solution of the selected Internal Standard in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) by serially diluting the stock solution with the mobile phase.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 500 µL of plasma sample into a 10 mL centrifuge tube.

  • Add 50 µL of the Internal Standard working solution (e.g., 10 µg/mL) and vortex for 30 seconds.

  • Add 3 mL of ethyl acetate as the extraction solvent.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

Method Validation Parameters

The developed method must be validated according to standard bioanalytical guidelines (e.g., FDA or EMA). The following tables summarize the key validation parameters and their typical acceptance criteria.

Table 1: System Suitability and Linearity

Parameter Target Acceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Linearity (r²) ≥ 0.995
Calibration Range e.g., 0.1 - 20 µg/mL

Table 2: Precision and Accuracy

Parameter Concentration Level Acceptance Criteria
Intra-day Precision (%RSD) LLOQ, Low, Mid, High QC≤ 20% for LLOQ, ≤ 15% for others
Inter-day Precision (%RSD) LLOQ, Low, Mid, High QC≤ 20% for LLOQ, ≤ 15% for others
Accuracy (% Bias) LLOQ, Low, Mid, High QCWithin ±20% for LLOQ, Within ±15% for others

Table 3: Recovery and Stability

Parameter Acceptance Criteria
Extraction Recovery Consistent, precise, and reproducible
Matrix Effect Should be minimal and consistent
Short-Term Stability (Bench-top) Analyte stable in matrix for expected duration of handling
Long-Term Stability (Frozen) Analyte stable in matrix for expected storage duration
Freeze-Thaw Stability Analyte stable after multiple freeze-thaw cycles

Visualized Workflows

The following diagrams illustrate the key processes involved in the quantification of this compound in plasma.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Plasma Collect Plasma Sample Spike_IS Spike with Internal Standard Plasma->Spike_IS LLE Perform Liquid-Liquid Extraction Spike_IS->LLE Evap Evaporate Solvent LLE->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject Sample into HPLC Recon->Inject Standards Prepare Calibration Standards Cal_Curve Generate Calibration Curve (Peak Area Ratio vs. Conc.) Standards->Cal_Curve Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (248 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Integrate->Cal_Curve Quantify Quantify Brovanexine Conc. Cal_Curve->Quantify

Caption: Overall experimental workflow from sample collection to final quantification.

LLE_Workflow Liquid-Liquid Extraction (LLE) Protocol Start 500 µL Plasma + 50 µL Internal Standard AddSolvent Add 3 mL Ethyl Acetate Start->AddSolvent Vortex1 Vortex for 2 min AddSolvent->Vortex1 Centrifuge Centrifuge at 4000 rpm for 10 min Vortex1->Centrifuge Separate Collect Organic Layer (Supernatant) Centrifuge->Separate Evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) Separate->Evaporate Reconstitute Reconstitute in 200 µL Mobile Phase Evaporate->Reconstitute End Ready for HPLC Injection Reconstitute->End

Caption: Step-by-step logical flow for the Liquid-Liquid Extraction protocol.

Application Note: Evaluating the Effect of Brovanexine Hydrochloride on Mucus Secretion Using a Cell-Based Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brovanexine Hydrochloride is a mucolytic agent investigated for its potential to manage respiratory conditions characterized by excessive or viscous mucus.[1][2][3] Its parent compound, bromhexine, is known to increase the production of serous mucus, making phlegm thinner and less viscous, which aids in its clearance from the respiratory tract.[1][2][4] This application note provides a detailed protocol for a cell-based assay to evaluate the effect of this compound on mucus secretion, using the human pulmonary mucoepidermoid carcinoma cell line NCI-H292, a well-established model for studying airway mucin production.[5][6][7]

This document outlines the materials and methods for culturing NCI-H292 cells, inducing mucus secretion, and quantifying the secreted mucin. Furthermore, it presents a hypothetical data set and visualizations to illustrate the expected outcomes and the underlying signaling pathways potentially modulated by this compound.

Materials and Methods

Cell Culture

The NCI-H292 cell line, derived from a human pulmonary mucoepidermoid carcinoma, is capable of producing mucins, particularly MUC5AC, a major component of airway mucus.[5][6]

Culture Conditions:

  • Media: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[5][7]

  • Incubation: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[5][7]

  • Subculture: When cells reach 80-90% confluency, they are detached using 0.25% Trypsin-EDTA and subcultured at a ratio of 1:4 to 1:6.

Mucin Secretion Assay Protocol

This protocol is designed to measure the amount of mucin secreted into the cell culture supernatant following treatment with this compound.

1. Cell Seeding:

  • Seed NCI-H292 cells into 24-well plates at a density of 1 x 10^5 cells/well.
  • Incubate for 48 hours to allow for cell attachment and growth to a confluent monolayer.

2. Serum Starvation:

  • After 48 hours, wash the cells twice with phosphate-buffered saline (PBS).
  • Replace the growth medium with serum-free RPMI 1640 and incubate for 24 hours. This step minimizes basal mucin secretion and enhances the response to stimuli.

3. Treatment with this compound:

  • Prepare various concentrations of this compound in serum-free RPMI 1640.
  • A positive control, such as Phorbol 12-myristate 13-acetate (PMA) or ATP, which are known inducers of mucin secretion, should be included.[8][9] A vehicle control (e.g., DMSO or the solvent used for this compound) should also be included.
  • Remove the serum-free medium and add 500 µL of the prepared treatment solutions to the respective wells.
  • Incubate the plates for a predetermined time (e.g., 4, 8, 12, or 24 hours) at 37°C.

4. Sample Collection:

  • After the incubation period, carefully collect the cell culture supernatants from each well.
  • Centrifuge the supernatants at 1,000 x g for 10 minutes to remove any detached cells or debris.
  • Store the clarified supernatants at -80°C until mucin quantification.

5. Mucin Quantification using Enzyme-Linked Immunosorbent Assay (ELISA):

  • This ELISA protocol is designed to quantify the amount of MUC5AC mucin in the collected supernatants. An enzyme-linked immunosorbent assay is a sensitive and reproducible method for quantifying mucins in culture media.[10][11]
  • Coating: Coat a 96-well microplate with the collected supernatants (diluted in PBS) and incubate overnight at 4°C. Include a standard curve using purified MUC5AC mucin.
  • Blocking: Wash the plate with PBS containing 0.05% Tween 20 (PBST) and block with 5% non-fat dry milk in PBST for 1 hour at room temperature.
  • Primary Antibody: Wash the plate and add a primary antibody specific for MUC5AC (e.g., mouse anti-MUC5AC) diluted in blocking buffer. Incubate for 2 hours at room temperature.
  • Secondary Antibody: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) diluted in blocking buffer. Incubate for 1 hour at room temperature.
  • Detection: Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution.
  • Stop Reaction: Stop the reaction by adding 2N H2SO4.
  • Measurement: Measure the absorbance at 450 nm using a microplate reader.
  • Quantification: Calculate the concentration of MUC5AC in the samples by comparing their absorbance to the standard curve.

Data Presentation

The quantitative data obtained from the mucin secretion assay should be summarized in a clear and structured table for easy comparison of the effects of different concentrations of this compound.

Treatment GroupConcentration (µM)MUC5AC Concentration (ng/mL) ± SDFold Change vs. Vehicle
Vehicle Control-150.5 ± 12.31.0
Brovanexine HCl1225.8 ± 18.71.5
Brovanexine HCl10350.2 ± 25.12.3
Brovanexine HCl50480.9 ± 32.63.2
Positive Control (PMA)0.1610.4 ± 45.94.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Diagrams illustrating the experimental workflow and the potential signaling pathways involved in mucin secretion can aid in understanding the experimental design and the mechanism of action of this compound.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed Seed NCI-H292 cells in 24-well plate grow Incubate for 48h seed->grow starve Serum starve for 24h grow->starve treat Treat with Brovanexine HCl, Vehicle, or Positive Control starve->treat incubate_treat Incubate for 4-24h treat->incubate_treat collect Collect Supernatants incubate_treat->collect elisa Quantify MUC5AC by ELISA collect->elisa data Data Analysis elisa->data

Caption: Experimental workflow for the cell-based mucin secretion assay.

signaling_pathway cluster_intracellular Intracellular Signaling cluster_secretion Secretion brovanexine Brovanexine HCl receptor Receptor brovanexine->receptor stimuli Other Stimuli (e.g., ATP, PMA) stimuli->receptor plc Phospholipase C (PLC) receptor->plc tyrosine_kinase Tyrosine Kinases receptor->tyrosine_kinase pkc Protein Kinase C (PKC) plc->pkc ca_release Ca²⁺ Release plc->ca_release mucin_granule Mucin Granule Formation & Transport pkc->mucin_granule ca_release->mucin_granule mapk MAPK Pathway tyrosine_kinase->mapk mucin_synthesis Mucin Gene Expression (e.g., MUC5AC) mapk->mucin_synthesis mucin_synthesis->mucin_granule exocytosis Mucin Granule Exocytosis mucin_granule->exocytosis mucus_secretion Increased Mucus Secretion exocytosis->mucus_secretion

Caption: Potential signaling pathways in mucin secretion modulated by secretagogues.

Discussion

The described cell-based assay provides a robust and reproducible method to quantify the effects of this compound on mucin secretion. By measuring the concentration of MUC5AC in the culture supernatant, researchers can determine the dose-dependent and time-dependent effects of the compound.

The potential mechanism of action of this compound may involve the modulation of intracellular signaling pathways that regulate mucin synthesis and secretion. Mucin secretion is a complex process regulated by various signaling molecules, including protein kinase C (PKC) and intracellular calcium.[8] Furthermore, tyrosine phosphorylation signaling pathways have also been implicated in the regulation of airway goblet cell mucin secretion.[9] The provided diagram illustrates these potential pathways. Further studies, such as Western blotting for key signaling proteins or the use of specific pathway inhibitors, could be employed to elucidate the precise mechanism of action of this compound.

References

Application Notes and Protocols for Brovanexine Hydrochloride Analysis in Sputum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brovanexine hydrochloride is a mucolytic agent used in the treatment of respiratory disorders. Accurate quantification of this compound in sputum is crucial for pharmacokinetic studies, bioequivalence assessment, and clinical monitoring. However, sputum presents a complex and challenging matrix for bioanalysis due to its high viscosity and protein content.[1][2] Proper sample preparation is a critical step to remove interfering substances and ensure the accuracy, precision, and sensitivity of the analytical method.[3][4]

These application notes provide detailed protocols for three common sample preparation techniques for the analysis of this compound in sputum: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method will depend on the desired level of sample cleanup, the analytical technique being used (e.g., HPLC-UV, LC-MS/MS), and the required sensitivity.[5]

Data Presentation

The following tables should be used to summarize the quantitative data obtained during method validation for each sample preparation technique.

Table 1: Recovery of this compound

Sample Preparation TechniqueConcentration (ng/mL)Peak Area (Pre-extraction Spike)Peak Area (Post-extraction Spike)% Recovery
Protein Precipitation Low QC
Mid QC
High QC
Liquid-Liquid Extraction Low QC
Mid QC
High QC
Solid-Phase Extraction Low QC
Mid QC
High QC

Table 2: Matrix Effect

Sample Preparation TechniqueConcentration (ng/mL)Peak Area (Post-extraction Spike)Peak Area (Neat Solution)Matrix Factor% Matrix Effect
Protein Precipitation Low QC
High QC
Liquid-Liquid Extraction Low QC
High QC
Solid-Phase Extraction Low QC
High QC

Table 3: Precision and Accuracy

Sample Preparation TechniqueConcentration (ng/mL)Measured Concentration (Mean ± SD, n=5)% CV% Accuracy
Protein Precipitation Low QC
Mid QC
High QC
Liquid-Liquid Extraction Low QC
Mid QC
High QC
Solid-Phase Extraction Low QC
Mid QC
High QC

Experimental Protocols

Sputum Sample Homogenization (Pre-treatment)

Due to the viscous nature of sputum, a homogenization step is essential prior to any extraction procedure.[6]

  • Allow the collected sputum sample to liquefy at room temperature for 30 minutes.

  • To a known volume of sputum (e.g., 1 mL), add an equal volume of a mucolytic agent, such as 10% dithiothreitol (B142953) (DTT) or N-acetyl-L-cysteine (NALC) solution.[6]

  • Vortex the mixture for 2-5 minutes, or until the sample is homogenized and viscosity is reduced.

  • The homogenized sputum is now ready for the selected sample preparation protocol.

Protocol 1: Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for removing proteins from biological samples.[7][8] It is often used for high-throughput analysis.[9]

Materials:

  • Homogenized sputum sample

  • Internal Standard (IS) solution

  • Precipitating solvent (e.g., Acetonitrile, Methanol)[9]

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm)[10]

  • HPLC or LC-MS/MS vials

Procedure:

  • Pipette 200 µL of the homogenized sputum sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard solution and vortex briefly.

  • Add 600 µL of cold precipitating solvent (a 1:3 ratio of sample to solvent is common).[9]

  • Vortex vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant without disturbing the protein pellet.

  • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[10]

  • The sample is now ready for injection into the analytical system.

PPT_Workflow cluster_sample Sample Preparation cluster_analysis Analysis sputum Homogenized Sputum is Add Internal Standard sputum->is solvent Add Precipitating Solvent is->solvent vortex1 Vortex solvent->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter supernatant->filter analysis LC-MS/MS or HPLC Analysis filter->analysis

Protein Precipitation Workflow
Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a classic sample preparation technique that separates analytes based on their differential solubility in two immiscible liquid phases.[11] It generally provides a cleaner sample than protein precipitation.

Materials:

  • Homogenized sputum sample

  • Internal Standard (IS) solution

  • Extraction solvent (e.g., Ethyl acetate, Dichloromethane, or a mixture)

  • Aqueous buffer (for pH adjustment)

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (compatible with the mobile phase)[10]

  • HPLC or LC-MS/MS vials

Procedure:

  • Pipette 200 µL of the homogenized sputum sample into a glass test tube.

  • Add 20 µL of the internal standard solution and vortex briefly.

  • Add 100 µL of an appropriate aqueous buffer to adjust the pH of the sample, optimizing the extraction of this compound.

  • Add 1 mL of the extraction solvent.

  • Vortex vigorously for 5 minutes to ensure thorough mixing and analyte extraction.

  • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer (top or bottom, depending on the solvent density) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 100 µL of the reconstitution solvent.

  • Vortex briefly and transfer the solution to an HPLC vial for analysis.

LLE_Workflow cluster_sample Sample Preparation cluster_analysis Analysis sputum Homogenized Sputum is Add Internal Standard & Buffer sputum->is solvent Add Extraction Solvent is->solvent vortex1 Vortex solvent->vortex1 centrifuge Centrifuge vortex1->centrifuge organic_layer Collect Organic Layer centrifuge->organic_layer evaporate Evaporate to Dryness organic_layer->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS or HPLC Analysis reconstitute->analysis

Liquid-Liquid Extraction Workflow
Protocol 3: Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that can provide the cleanest extracts, leading to improved sensitivity and reduced matrix effects.[12]

Materials:

  • Homogenized sputum sample

  • Internal Standard (IS) solution

  • SPE cartridges (e.g., C18, Mixed-mode cation exchange)

  • SPE manifold

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Wash solvent (to remove interferences)

  • Elution solvent (to elute the analyte)

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (compatible with the mobile phase)[10]

  • HPLC or LC-MS/MS vials

Procedure:

  • Sample Pre-treatment: Pipette 200 µL of the homogenized sputum sample into a microcentrifuge tube. Add 20 µL of the internal standard solution. Dilute the sample with 800 µL of an appropriate buffer to reduce viscosity and facilitate loading.

  • SPE Cartridge Conditioning: Place the SPE cartridges on the manifold. Pass 1 mL of the conditioning solvent through each cartridge.

  • SPE Cartridge Equilibration: Pass 1 mL of the equilibration solvent through each cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (e.g., 1 mL/min).

  • Washing: Pass 1 mL of the wash solvent through the cartridge to remove any remaining interferences.

  • Elution: Place clean collection tubes in the manifold. Add 1 mL of the elution solvent to the cartridge to elute this compound and the internal standard.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the reconstitution solvent.

  • Analysis: Vortex briefly and transfer the solution to an HPLC vial for analysis.

SPE_Workflow cluster_sample Sample Preparation cluster_analysis Analysis sputum Homogenized Sputum pretreat Pre-treat Sample (IS, Dilution) sputum->pretreat load Load Sample pretreat->load condition Condition SPE Cartridge equilibrate Equilibrate SPE Cartridge condition->equilibrate equilibrate->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS or HPLC Analysis reconstitute->analysis

References

Use of Brovanexine Hydrochloride in chronic obstructive pulmonary disease (COPD) research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Brovanexine Hydrochloride in the research of Chronic Obstructive Pulmonary Disease (COPD). This document details the pharmacological effects, proposes a mechanism of action, and provides detailed protocols for preclinical evaluation.

Introduction

Chronic Obstructive Pulmonary Disease (COPD) is characterized by persistent respiratory symptoms and airflow limitation due to airway and/or alveolar abnormalities, often caused by significant exposure to noxious particles or gases. A key feature of chronic bronchitis and COPD is mucus hypersecretion and impaired mucociliary clearance, leading to airway obstruction and recurrent infections.

This compound (also known as BR-222) is a mucolytic agent developed from its predecessor, Bromhexine. It is investigated for its potential to improve the rheological properties of airway mucus and enhance its clearance, thereby alleviating symptoms and potentially reducing exacerbations in COPD.

Mechanism of Action

The precise signaling pathways of Brovanexine in COPD have not been fully elucidated. However, based on studies of Brovanexine and the closely related Bromhexine, a multi-faceted mechanism of action is proposed:

  • Mucolysis : Brovanexine is believed to act as a secretolytic agent, increasing the production of serous mucus in the respiratory tract. This higher volume of thinner mucus helps to dilute the thick, viscous phlegm characteristic of COPD. The underlying mechanism likely involves the cleavage of disulfide bonds within glycoprotein (B1211001) fibers of the mucus, reducing its viscosity.

  • Increased Lysosomal Activity : It is suggested that Brovanexine enhances the activity of lysosomes within mucus-secreting cells. This leads to the increased hydrolysis of acid mucopolysaccharide polymers, further breaking down the mucus structure.

  • Enhanced Mucociliary Clearance : By reducing mucus viscosity and increasing its volume, Brovanexine facilitates the transport of mucus by the cilia, a process known as mucociliary clearance. Studies have shown that Brovanexine can significantly increase the mucociliary transport rate.

  • Anti-inflammatory and Antioxidant Effects (Inferred) : Given that inflammation and oxidative stress are central to COPD pathogenesis, and other mucolytics have demonstrated such properties, it is plausible that Brovanexine may also exert anti-inflammatory effects. This could potentially occur through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK, which are known to be dysregulated in COPD.

Proposed Signaling Pathway for this compound in Airway Epithelial Cells

G cluster_stimulus COPD Pathophysiology cluster_cell Airway Epithelial Cell cluster_outcome Therapeutic Outcomes Inflammatory_Stimuli Inflammatory Stimuli (e.g., cigarette smoke, pollutants) NFkB NF-κB Pathway Inflammatory_Stimuli->NFkB MAPK MAPK Pathway Inflammatory_Stimuli->MAPK Brovanexine Brovanexine HCl Lysosome Lysosomes Brovanexine->Lysosome activates Mucin_Granules Mucin Granules Brovanexine->Mucin_Granules cleaves disulfide bonds Cilia Cilia Brovanexine->Cilia enhances activity Brovanexine->NFkB inhibits (inferred) Brovanexine->MAPK inhibits (inferred) Lysosome->Mucin_Granules hydrolyzes mucopolysaccharides Reduced_Viscosity Reduced Mucus Viscosity Mucin_Granules->Reduced_Viscosity Increased_Clearance Increased Mucociliary Clearance Cilia->Increased_Clearance Mucin_Genes Mucin Gene Expression NFkB->Mucin_Genes Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines Reduced_Inflammation Reduced Inflammation NFkB->Reduced_Inflammation MAPK->Mucin_Genes MAPK->Inflammatory_Cytokines MAPK->Reduced_Inflammation

Caption: Proposed mechanism of Brovanexine in COPD.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from pharmacological studies of this compound (BR-222).

Table 1: Effect of this compound on Respiratory Tract Fluid (RTF) Volume

Animal ModelAdministration RouteDosage (mg/kg)Outcome
Rats, Rabbits, DogsOral (p.o.), Intraduodenal (i.d.)5 - 40Significant increase in RTF output volume

Table 2: Effect of this compound on Mucus/Sputum Viscosity

Animal ModelAdministration RouteDosage (mg/kg)Outcome
Anesthetized DogsIntraduodenal (i.d.)10, 20Tendency to reduce RTF viscosity
SO2-exposed RabbitsIntraduodenal (i.d.)10Tendency to reduce sputum viscosity

Table 3: Effect of this compound on Mucociliary Transport Rate

Animal ModelAdministration RouteDosage (mg/kg)Outcome
Unanesthetized PigeonsIntramuscular (i.m.)6Significant increase in mucociliary transport rate

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in preclinical models of COPD.

Protocol 1: Induction of Chronic Bronchitis in Rabbits via SO2 Exposure

This protocol is designed to create an animal model of chronic bronchitis, a key component of COPD, characterized by mucus hypersecretion.[1]

Workflow Diagram:

G cluster_acclimatization Acclimatization cluster_exposure SO2 Exposure cluster_treatment Treatment cluster_assessment Assessment Acclimatize Acclimatize New Zealand White rabbits for 1 week Exposure Expose rabbits to SO2 gas (200-300 ppm) for 2 hours/day, 5 days/week for 4-6 weeks Acclimatize->Exposure Control Control group exposed to filtered air Acclimatize->Control Treatment_Group Administer Brovanexine HCl (e.g., 10 mg/kg, i.d.) Exposure->Treatment_Group Vehicle_Group Administer vehicle control Control->Vehicle_Group Collect_Sputum Collect sputum samples Treatment_Group->Collect_Sputum Vehicle_Group->Collect_Sputum Measure_Viscosity Measure sputum viscosity Collect_Sputum->Measure_Viscosity

Caption: Workflow for SO2-induced bronchitis model.

Materials:

  • New Zealand White rabbits

  • Sulfur dioxide (SO2) gas source and exposure chamber

  • This compound

  • Vehicle control (e.g., saline)

  • Cone-plate viscometer

Procedure:

  • Animal Acclimatization: Acclimatize male New Zealand White rabbits (1.8-2.4 kg) for at least one week under standard laboratory conditions.

  • SO2 Exposure: Expose the rabbits to SO2 gas at a concentration of 200-300 ppm for 2 hours per day, 5 days a week, for 4 to 6 weeks in a specialized exposure chamber. A control group should be exposed to filtered air under the same conditions.

  • Treatment Administration: Following the induction period, divide the SO2-exposed rabbits into a treatment group and a vehicle control group. Administer this compound (e.g., 10 mg/kg, intraduodenally) to the treatment group.[1] Administer the vehicle to the control group.

  • Sputum Collection: Collect sputum samples from the rabbits. This can be achieved through methods such as tracheal washing.

  • Viscosity Measurement: Measure the viscosity of the collected sputum samples using a cone-plate viscometer.

Protocol 2: Measurement of Respiratory Tract Fluid (RTF) Volume in Anesthetized Dogs

This protocol details the procedure for quantifying the effect of this compound on the volume of respiratory tract fluid.[1]

Workflow Diagram:

G cluster_preparation Preparation cluster_collection RTF Collection cluster_treatment Treatment cluster_post_treatment Post-Treatment Collection Anesthetize Anesthetize beagle dogs Intubate Intubate with a cuffed endotracheal tube Anesthetize->Intubate Insert_Catheter Insert a collection catheter into the trachea Intubate->Insert_Catheter Collect_Baseline Collect baseline RTF for a set period Insert_Catheter->Collect_Baseline Administer_Drug Administer Brovanexine HCl (5-40 mg/kg, i.d.) or vehicle Collect_Baseline->Administer_Drug Collect_Post Collect RTF for a set period post-administration Administer_Drug->Collect_Post Measure_Volume Measure the volume of collected RTF Collect_Post->Measure_Volume

Caption: Workflow for RTF volume measurement.

Materials:

  • Beagle dogs

  • Anesthetic agents (e.g., pentobarbital)

  • Cuffed endotracheal tubes

  • Collection catheters

  • This compound

  • Vehicle control

Procedure:

  • Anesthesia and Intubation: Anesthetize beagle dogs and intubate them with a cuffed endotracheal tube to ensure a clear airway and allow for controlled ventilation if necessary.

  • Catheter Placement: Carefully insert a pre-weighed collection catheter into the trachea, positioned to collect fluid accumulating from the lower respiratory tract.

  • Baseline Collection: Collect baseline respiratory tract fluid for a defined period (e.g., 1-2 hours) to establish a baseline secretion rate.

  • Drug Administration: Administer this compound intraduodenally at dosages ranging from 5 to 40 mg/kg.[1] A control group should receive a corresponding volume of the vehicle.

  • Post-Treatment Collection: Continue to collect respiratory tract fluid for a defined period following drug administration.

  • Volume Measurement: Determine the volume of the collected fluid by weighing the collection catheter before and after the collection period.

Protocol 3: Assessment of Mucociliary Transport Rate in Pigeons

This protocol describes a method to directly measure the effect of this compound on the rate of mucociliary clearance.[1]

Workflow Diagram:

G cluster_preparation Preparation cluster_tracer Tracer Application cluster_measurement Measurement Select_Pigeons Select unanesthetized pigeons Administer_Drug Administer Brovanexine HCl (6 mg/kg, i.m.) or vehicle Select_Pigeons->Administer_Drug Apply_Tracer Apply a tracer particle (e.g., charcoal powder) to the tracheal mucosa Administer_Drug->Apply_Tracer Observe_Movement Observe the movement of the tracer particle cranially Apply_Tracer->Observe_Movement Record_Time Record the time taken for the particle to travel a known distance Observe_Movement->Record_Time Calculate_Rate Calculate the transport rate (distance/time) Record_Time->Calculate_Rate

Caption: Workflow for mucociliary transport rate measurement.

Materials:

  • Pigeons

  • This compound

  • Vehicle control

  • Tracer particle (e.g., charcoal powder on a small paper disc)

  • Light source and magnifying lens or endoscope

  • Timer

Procedure:

  • Animal and Drug Administration: Use unanesthetized pigeons. Administer this compound (6 mg/kg) via intramuscular injection.[1] A control group should receive a vehicle injection.

  • Tracer Application: After a set time post-injection for the drug to take effect, carefully expose the trachea and apply a small, visible tracer particle (e.g., a small paper disc with charcoal powder) onto the mucosal surface of the lower trachea.

  • Observation and Timing: Observe the cranial movement of the tracer particle along the trachea. Using a calibrated scale, measure the distance the particle travels and record the time taken.

  • Calculation: Calculate the mucociliary transport rate in mm/minute.

Conclusion

This compound shows promise as a therapeutic agent for COPD by improving the clearance of airway secretions. The provided protocols offer a framework for the preclinical evaluation of its efficacy in relevant animal models. Further research is warranted to fully elucidate its specific signaling pathways and to translate these preclinical findings into clinical applications for the management of COPD.

References

Application Notes and Protocols for Long-term Administration of Brovanexine Hydrochloride in Chronic Bronchitis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic bronchitis is a progressive inflammatory disease of the airways characterized by chronic cough, excessive mucus production, and airflow limitation. The development of effective therapeutic agents requires robust preclinical evaluation in relevant animal models. Brovanexine Hydrochloride, a mucolytic agent, has shown potential in managing symptoms associated with chronic bronchitis. These application notes provide detailed protocols for the long-term administration of this compound in a rat model of chronic bronchitis induced by sulfur dioxide (SO2) inhalation, along with methods for evaluating its efficacy. The document also outlines the putative signaling pathways involved in the therapeutic action of this compound.

Experimental Protocols

Induction of Chronic Bronchitis in a Rat Model

A widely used and reproducible method for inducing chronic bronchitis in rats is through exposure to sulfur dioxide (SO2) gas.[1][2][3] This model mimics key pathological features of human chronic bronchitis, including goblet cell hyperplasia, mucus hypersecretion, and airway inflammation.[1][2]

Materials:

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Inhalation chamber

  • Sulfur dioxide (SO2) gas cylinder with a calibrated flowmeter

  • Air compressor

  • Gas analyzer for monitoring SO2 concentration

Protocol:

  • Acclimatization: Acclimatize rats to the housing conditions for at least one week prior to the experiment.

  • Exposure Chamber: Place the rats in a whole-body inhalation chamber.

  • SO2 Exposure: Expose the rats to SO2 gas at a concentration of 300-400 ppm for 3 hours per day, 5 days a week, for a total of 6-8 weeks.[1] The SO2 concentration within the chamber should be continuously monitored.

  • Control Group: A control group of rats should be exposed to filtered air under the same conditions.

  • Monitoring: Monitor the animals daily for any signs of distress. Body weight should be recorded weekly.

  • Confirmation of Model: After the exposure period, a subset of animals can be euthanized to confirm the successful induction of chronic bronchitis through histological analysis of lung tissue (e.g., PAS staining for goblet cells) and analysis of bronchoalveolar lavage fluid (BALF) for inflammatory cell infiltration.

Long-Term Administration of this compound

Following the successful induction of chronic bronchitis, a long-term treatment study with this compound can be initiated.

Materials:

  • Chronic bronchitis rat model (as described above)

  • This compound

  • Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)

  • Oral gavage needles

Protocol:

  • Grouping: Randomly divide the chronic bronchitis rats into the following groups:

    • Vehicle control group (receiving vehicle)

    • This compound low-dose group

    • This compound high-dose group

    • A healthy control group (no SO2 exposure, receiving vehicle) should also be included.

  • Dosage: Based on preclinical studies of the related compound bromhexine, a daily oral dose of this compound in the range of 10-50 mg/kg body weight can be proposed.[4] Dose-ranging studies are recommended to determine the optimal therapeutic dose.

  • Administration: Administer this compound or vehicle daily via oral gavage for a period of 4-8 weeks.

  • Monitoring: Continue to monitor animal health and body weight throughout the treatment period.

Evaluation of Therapeutic Efficacy

The efficacy of long-term this compound administration can be assessed through various endpoints.

3.1. Bronchoalveolar Lavage Fluid (BALF) Analysis:

BALF analysis provides crucial information about the inflammatory status of the lungs.

Protocol:

  • At the end of the treatment period, euthanize the rats.

  • Perform bronchoalveolar lavage by instilling and retrieving a fixed volume of sterile phosphate-buffered saline (PBS) into the lungs via a tracheal cannula.

  • Total and Differential Cell Counts: Centrifuge the BALF to pellet the cells. Resuspend the cell pellet and perform total cell counts using a hemocytometer. Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the percentage of macrophages, neutrophils, lymphocytes, and eosinophils.

  • Cytokine Analysis: Use the cell-free supernatant to measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) using enzyme-linked immunosorbent assay (ELISA) kits.[5][6]

3.2. Histopathological Analysis:

Histological examination of lung tissue allows for the assessment of structural changes.

Protocol:

  • After BALF collection, perfuse the lungs with PBS and fix them with 10% neutral buffered formalin.

  • Embed the fixed lung tissue in paraffin (B1166041) and section it.

  • Hematoxylin and Eosin (H&E) Staining: Stain sections with H&E to evaluate the overall lung morphology and inflammatory cell infiltration.

  • Periodic Acid-Schiff (PAS) Staining: Use PAS staining to identify and quantify goblet cell hyperplasia and mucus production in the airways.

  • Immunohistochemistry for MUC5AC: Perform immunohistochemistry to specifically detect the expression of MUC5AC, a major gel-forming mucin that is overproduced in chronic bronchitis.[7][8]

Data Presentation

The quantitative data obtained from the experiments should be summarized in clearly structured tables for easy comparison between the different treatment groups.

Table 1: Effect of Long-term this compound Administration on Inflammatory Cell Infiltration in BALF of Rats with Chronic Bronchitis

GroupTotal Cells (x10^5/mL)Macrophages (%)Neutrophils (%)Lymphocytes (%)
Healthy Control1.5 ± 0.395 ± 22 ± 13 ± 1
Chronic Bronchitis + Vehicle8.2 ± 1.565 ± 525 ± 410 ± 3
Chronic Bronchitis + Brovanexine (Low Dose)5.1 ± 0.9#78 ± 4#15 ± 3#7 ± 2
Chronic Bronchitis + Brovanexine (High Dose)3.2 ± 0.6#88 ± 3#8 ± 2#4 ± 1#

*p < 0.05 compared to Healthy Control; #p < 0.05 compared to Chronic Bronchitis + Vehicle. Data are presented as mean ± SD.

Table 2: Effect of Long-term this compound Administration on Pro-inflammatory Cytokine Levels in BALF of Rats with Chronic Bronchitis

GroupTNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
Healthy Control25 ± 815 ± 530 ± 10
Chronic Bronchitis + Vehicle150 ± 2595 ± 18180 ± 30*
Chronic Bronchitis + Brovanexine (Low Dose)90 ± 15#55 ± 12#110 ± 20#
Chronic Bronchitis + Brovanexine (High Dose)50 ± 10#30 ± 8#65 ± 15#

*p < 0.05 compared to Healthy Control; #p < 0.05 compared to Chronic Bronchitis + Vehicle. Data are presented as mean ± SD.

Table 3: Effect of Long-term this compound Administration on Goblet Cell Hyperplasia and MUC5AC Expression in the Lungs of Rats with Chronic Bronchitis

GroupGoblet Cell Count (cells/mm of basement membrane)MUC5AC Positive Area (%)
Healthy Control5 ± 22 ± 1
Chronic Bronchitis + Vehicle25 ± 515 ± 3
Chronic Bronchitis + Brovanexine (Low Dose)15 ± 4#8 ± 2#
Chronic Bronchitis + Brovanexine (High Dose)8 ± 3#4 ± 1#

*p < 0.05 compared to Healthy Control; #p < 0.05 compared to Chronic Bronchitis + Vehicle. Data are presented as mean ± SD.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_model_induction Chronic Bronchitis Model Induction (6-8 weeks) cluster_treatment Long-Term Treatment (4-8 weeks) cluster_evaluation Efficacy Evaluation rat_acclimatization Rat Acclimatization so2_exposure SO2 Inhalation (300-400 ppm, 3h/day, 5d/week) rat_acclimatization->so2_exposure control_exposure Filtered Air Inhalation rat_acclimatization->control_exposure model_confirmation Model Confirmation (Histology, BALF) so2_exposure->model_confirmation grouping Animal Grouping model_confirmation->grouping brovanexine_admin This compound Administration (Oral Gavage) grouping->brovanexine_admin vehicle_admin Vehicle Administration grouping->vehicle_admin euthanasia Euthanasia & Sample Collection brovanexine_admin->euthanasia vehicle_admin->euthanasia balf_analysis BALF Analysis (Cell Counts, Cytokines) euthanasia->balf_analysis histopathology Histopathology (H&E, PAS, MUC5AC IHC) euthanasia->histopathology data_analysis Data Analysis & Interpretation balf_analysis->data_analysis histopathology->data_analysis signaling_pathway cluster_stimulus Airway Irritants (e.g., SO2) cluster_cellular_response Bronchial Epithelial Cell cluster_outcome Pathophysiological Outcomes SO2 Sulfur Dioxide (SO2) EGFR EGFR Activation SO2->EGFR stimulates MAPK MAPK Pathway (ERK, p38) EGFR->MAPK activates NFkB NF-κB Activation MAPK->NFkB activates MUC5AC MUC5AC Gene Expression NFkB->MUC5AC induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines induces Mucus_Hypersecretion Mucus Hypersecretion MUC5AC->Mucus_Hypersecretion Inflammation Airway Inflammation Cytokines->Inflammation Brovanexine Brovanexine HCl Brovanexine->MAPK inhibits Brovanexine->NFkB inhibits Brovanexine->Mucus_Hypersecretion reduces Brovanexine->Inflammation reduces

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mobile Phase for Brovanexine Hydrochloride and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Brovanexine Hydrochloride and its metabolites. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chromatographic separations.

Frequently Asked Questions (FAQs)

Q1: What are the expected metabolites of this compound?

A1: While specific metabolism studies on this compound are not extensively published, valuable insights can be drawn from its structurally related compound, Bromhexine (B1221334). The primary metabolite of Bromhexine is Ambroxol.[1][2] Further metabolism of Bromhexine and Ambroxol can lead to various hydroxylated and N-dealkylated compounds. In a study on human plasma, (E)-4-hydroxydemethylbromhexine (E-4-HDMB) and (E)-3-hydroxydemethylbromhexine (E-3-HDMB) were identified as major metabolites of Bromhexine, while (Z)-4-hydroxydemethylbromhexine and (Z)-3-hydroxydemethylbromhexine were found as minor metabolites.[1][3] Another study in equine serum also identified 3-HDMB and 4-HDMB as major and minor metabolites, respectively.[4] Given the structural similarities, it is reasonable to anticipate analogous metabolites for this compound.

Q2: What are the typical starting conditions for HPLC method development for this compound and its metabolites?

A2: A reversed-phase HPLC method using a C18 or C8 column is a common starting point. A typical mobile phase would consist of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer). The pH of the aqueous phase is a critical parameter to control the ionization and retention of the basic Brovanexine molecule and its metabolites. A starting point could be a mobile phase of methanol (B129727) and a phosphate buffer.[5][6]

Q3: How does the mobile phase pH affect the separation?

A3: this compound is a basic compound. Therefore, the pH of the mobile phase will significantly impact its retention time and peak shape. At a lower pH (e.g., pH 2.5-4.5), the amine groups will be protonated, leading to increased polarity and potentially earlier elution on a reversed-phase column. Adjusting the pH can modulate the retention of Brovanexine and its metabolites, which may have different pKa values, thereby improving their separation. For instance, a mobile phase of methanol:water (90:10, v/v) adjusted to pH 2.5 with ortho-phosphoric acid has been used for the separation of Bromhexine from its impurities.[7]

Q4: What is the role of the organic modifier in the mobile phase?

A4: The organic modifier (typically acetonitrile (B52724) or methanol) controls the elution strength of the mobile phase in reversed-phase chromatography. Increasing the percentage of the organic modifier will decrease the retention times of Brovanexine and its metabolites. Acetonitrile generally offers lower viscosity and better UV transparency at short wavelengths compared to methanol. The choice between acetonitrile and methanol can also influence the selectivity of the separation, so it is worthwhile to screen both during method development.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Poor Resolution Between Brovanexine and a Metabolite 1. Inappropriate mobile phase composition. 2. Incorrect pH of the mobile phase. 3. Suboptimal column chemistry.1. Optimize the organic modifier percentage: Perform a gradient elution to determine the approximate organic percentage needed for elution, then fine-tune with isocratic runs. 2. Adjust the mobile phase pH: Small changes in pH (± 0.2 units) can significantly alter selectivity for ionizable compounds. Experiment with a pH range around the pKa values of the analytes. 3. Try a different column: If a C18 column does not provide adequate separation, consider a C8 column or a column with a different stationary phase chemistry (e.g., phenyl-hexyl).
Peak Tailing for Brovanexine 1. Secondary interactions with residual silanols on the silica-based column. 2. Column overload.1. Add a competing base to the mobile phase: Incorporate a small amount of an amine modifier like triethylamine (B128534) (TEA) (e.g., 0.1%) to the mobile phase to mask the active silanol (B1196071) sites. 2. Lower the sample concentration: Dilute the sample to ensure you are working within the linear range of the column and detector.
Variable Retention Times 1. Inconsistent mobile phase preparation. 2. Column not properly equilibrated. 3. Fluctuations in column temperature.1. Ensure accurate mobile phase preparation: Use a precise and reproducible method for preparing the mobile phase. Premixing the mobile phase components can improve consistency. 2. Equilibrate the column sufficiently: Flush the column with at least 10-20 column volumes of the new mobile phase before starting the analysis. 3. Use a column oven: Maintaining a constant column temperature will improve the reproducibility of retention times.
Ghost Peaks 1. Contamination in the mobile phase or sample. 2. Carryover from previous injections.1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a needle wash step in the autosampler method. Inject a blank solvent after a high-concentration sample to check for carryover.

Experimental Protocols

Protocol 1: Generic Reversed-Phase HPLC Method for this compound

This protocol provides a starting point for the separation of this compound. Optimization will be required for the separation of its metabolites.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.025 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.5 with phosphoric acid.

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 60% B

    • 15-18 min: 60% B

    • 18-20 min: 60% to 20% B

    • 20-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 248 nm

  • Injection Volume: 10 µL

Protocol 2: LC-MS/MS Method for the Quantification of Bromhexine and its Metabolites

This method, adapted from a study on Bromhexine, can be a starting point for developing a sensitive method for Brovanexine and its metabolites.[3]

  • Column: Zorbax C18, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic acid in 5 mM Ammonium Acetate

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: A gradient program should be developed to separate the parent drug and its more polar metabolites.

  • Flow Rate: 0.7 mL/min

  • Detection: Triple-quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

Data Presentation

The following tables summarize different mobile phase compositions that have been used for the analysis of Bromhexine and related compounds, which can serve as a reference for developing a method for Brovanexine.

Table 1: Reported HPLC Mobile Phase Compositions for Bromhexine and Related Compounds

Organic SolventAqueous PhaseAdditivesColumn TypeReference
MethanolWaterOrtho-phosphoric acid (to pH 2.5)C18[7]
Methanol0.025M Phosphate Buffer-C18[6]
AcetonitrilePhosphate Buffer (pH 3.0)-C18[8]
Acetonitrile0.5% Triethylamine (pH 3.0 with phosphoric acid)-ODS[9]
Methanol, Acetonitrile0.1% Orthophosphoric acid-C18[10]

Visualizations

Mobile_Phase_Optimization_Workflow cluster_start Initial Conditions cluster_optimization Optimization Cycle cluster_evaluation Evaluation cluster_end Final Method Start Select Column (e.g., C18) and Initial Mobile Phase (e.g., 50:50 ACN:Buffer) Gradient Run Gradient Elution Start->Gradient Isocratic Optimize Isocratic Hold Gradient->Isocratic pH Adjust Mobile Phase pH Isocratic->pH Organic Screen Organic Modifier (ACN vs. MeOH) pH->Organic Resolution Assess Resolution (Rs > 1.5?) Organic->Resolution Resolution->pH No Tailing Check Peak Shape (Tf ≈ 1?) Resolution->Tailing Yes Final Validated Method Tailing->Final Yes Fail Further Method Development (e.g., Different Column) Tailing->Fail No

Caption: Workflow for mobile phase optimization.

Troubleshooting_Logic Problem Chromatographic Problem Identified CheckSystem Check HPLC System Suitability (Pressure, Leaks, etc.) Problem->CheckSystem SystemOK System OK? CheckSystem->SystemOK FixSystem Troubleshoot Hardware Issue SystemOK->FixSystem No CheckMethod Review Method Parameters SystemOK->CheckMethod Yes FixSystem->Problem MethodOK Parameters Correct? CheckMethod->MethodOK CorrectMethod Correct Parameter Error MethodOK->CorrectMethod No Optimize Begin Method Optimization (See Optimization Workflow) MethodOK->Optimize Yes CorrectMethod->Problem

Caption: A logical approach to troubleshooting HPLC issues.

References

Technical Support Center: Brovanexine Hydrochloride Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding "Brovanexine Hydrochloride" is limited. The following stability data and troubleshooting guide are based on extensive research on a closely related and more commonly studied compound, Bromhexine (B1221334) Hydrochloride . It is highly probable that the stability challenges and solutions are analogous.

This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered with Bromhexine Hydrochloride in aqueous solutions during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Bromhexine Hydrochloride in aqueous solutions?

A1: The main stability challenges for Bromhexine Hydrochloride in aqueous solutions are its low aqueous solubility and its susceptibility to pH-dependent degradation. The compound is a crystalline powder that is only slightly soluble in water[1]. Its saturated aqueous solution has a pH between 3.0 and 5.0[1]. Instability can manifest as precipitation, loss of potency, or the formation of degradation products.

Q2: At what pH does Bromhexine Hydrochloride tend to precipitate?

A2: Bromhexine Hydrochloride is prone to precipitation in aqueous solutions with a pH value above 4.71[1]. For optimal stability in liquid preparations, a pH range of 2.2 to 3.2 is recommended[1].

Q3: What are the common degradation pathways for Bromhexine Hydrochloride in aqueous solutions?

A3: Bromhexine Hydrochloride can degrade under various stress conditions, including acidic and basic environments[2][3]. In refluxed acidic or neutral aqueous solutions, it can decompose to form products such as 3-cyclohexyl-6,8-dibromo-chinazoline-4-one, 3-cyclohexyl-6,8-dibromo-chinazoline, and 3-amino-4,6-dibromo-benzaldehyde[4]. Additionally, it can undergo a Maillard reaction with reducing sugars like glucose, leading to the formation of adduct impurities[1].

Q4: How does temperature affect the stability of Bromhexine Hydrochloride solutions?

A4: Elevated temperatures accelerate the degradation of Bromhexine Hydrochloride in aqueous solutions. Studies have shown that the degradation is faster at 40°C compared to 25°C[5][6].

Q5: Is Bromhexine Hydrochloride sensitive to light?

A5: Yes, Bromhexine Hydrochloride is sensitive to light, which can contribute to its degradation in suspension formulations[7]. Therefore, it is advisable to protect solutions from light by using amber glass bottles or other light-protective containers[5].

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Precipitation or crystal formation in the solution. The pH of the solution may be too high (above 4.71)[1]. The concentration of Bromhexine Hydrochloride may exceed its solubility limit in the aqueous system.1. Adjust the pH of the solution to a more acidic range, ideally between 2.2 and 3.2, using a suitable buffer like tartaric acid or a phosphate (B84403) buffer[1][3].2. Consider the use of solubilizing agents such as co-solvents (e.g., benzyl (B1604629) alcohol, ethanol), surfactants (e.g., Tween 80), or cyclodextrin (B1172386) derivatives (e.g., sulfobutyl ether betadex sodium) to enhance solubility[1][5].
Discoloration (e.g., browning) of the solution. This may indicate a Maillard reaction, especially if reducing sugars (like glucose) are present in the formulation[1]. It could also be a sign of other degradation pathways being initiated.1. Avoid using reducing sugars as osmotic pressure regulators. Consider alternatives like mannitol[8].2. If discoloration persists, investigate other potential degradation pathways by analyzing for known degradation products.
Loss of potency or unexpected peaks in HPLC analysis. This is indicative of chemical degradation. The degradation rate is influenced by pH, temperature, and light exposure[2][5][7].1. Review the pH of your solution and adjust it to the optimal range of 2.2-3.2[1].2. Ensure solutions are stored at appropriate temperatures (e.g., 25°C for long-term stability) and protected from light[5][6].3. Perform forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) to identify potential degradation products and establish a stability-indicating analytical method[3].

Quantitative Stability Data

The following table summarizes the stability of a 1% w/v Bromhexine Hydrochloride oral solution under different storage conditions.

Storage ConditionTime (Months)Concentration of Bromhexine HCl (%)
25°C / 60% RH0100.00
299.85
499.50
699.10
898.75
1098.30
1297.90
1697.20
2096.75
2496.30
40°C / 75% RH0100.00
298.50
497.10
695.80
894.50
1093.20
1291.90
1690.01

Data adapted from a stability study on a 1% w/v oral solution of Bromhexine Hydrochloride. The solution was stable for at least 2 years at 25°C/60% RH and for 16 months at 40°C/75% RH[5].

Experimental Protocols

Protocol 1: Preparation of a Stabilized 1% w/v Bromhexine Hydrochloride Oral Solution

This protocol is based on a method for preparing a stable oral solution for veterinary use[5].

Materials:

  • Bromhexine Hydrochloride powder

  • Benzyl alcohol

  • Alcohol 96% v/v

  • Tween 80

  • Tartaric acid

  • Purified water

  • 0.45 µm Millipore filter paper

Procedure:

  • Dissolve the required amount of Bromhexine Hydrochloride in benzyl alcohol at 50°C to form Solution I.

  • Add 96% v/v alcohol to Solution I and mix thoroughly to create Solution II.

  • Add Tween 80 to Solution II and mix well to form Solution III.

  • In a separate container, dissolve tartaric acid in 100 ml of purified water.

  • Add the tartaric acid solution to Solution III and mix to obtain Solution IV.

  • Dilute Solution IV with purified water to the final desired volume (to achieve a 1% w/v concentration of Bromhexine HCl).

  • Filter the final solution using a 0.45 µm Millipore filter paper.

Protocol 2: Stability-Indicating HPLC Method for Bromhexine Hydrochloride

This is a general outline of a stability-indicating HPLC method based on common practices for analyzing Bromhexine Hydrochloride and its degradation products[3][9].

Chromatographic Conditions:

  • Column: Wakosil II or a similar C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a phosphate buffer (pH 3.0) and acetonitrile (B52724) is often effective[3]. An isocratic system with methanol (B129727) and a phosphate buffer (pH 3.5) has also been used[9].

  • Flow Rate: 1.0 ml/min[3].

  • Detection Wavelength: 248 nm[3].

  • Injection Volume: 10 µl[3].

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of Bromhexine Hydrochloride working standard in a suitable diluent (e.g., the mobile phase). Prepare a series of dilutions to create a calibration curve (e.g., 10-500 µg/ml)[3].

  • Sample Preparation: Dilute the Bromhexine Hydrochloride test solution with the diluent to a concentration that falls within the range of the calibration curve.

  • Forced Degradation Study:

    • Acid Degradation: Treat the drug solution with 0.1 N HCl[3].

    • Base Degradation: Treat the drug solution with 0.1 N NaOH[3].

    • Oxidative Degradation: Treat the drug solution with 3.0% H₂O₂[3].

    • Thermal Degradation: Heat the drug solution (e.g., at 70°C)[3].

    • Photolytic Degradation: Expose the drug solution to UV light (e.g., at 254 nm)[3].

  • Analysis: Inject the standard solutions, the sample solution, and the stressed samples into the HPLC system.

  • Evaluation: Assess the specificity of the method by ensuring that the degradation product peaks are well-resolved from the parent drug peak. Quantify the amount of Bromhexine Hydrochloride in the samples using the calibration curve.

Visualizations

Troubleshooting_Flowchart start Stability Issue Observed issue_precipitate Precipitation / Crystal Formation start->issue_precipitate issue_discoloration Discoloration start->issue_discoloration issue_potency_loss Loss of Potency / Extra HPLC Peaks start->issue_potency_loss cause_ph High pH (>4.71) issue_precipitate->cause_ph cause_solubility Exceeded Solubility Limit issue_precipitate->cause_solubility cause_maillard Maillard Reaction (with reducing sugars) issue_discoloration->cause_maillard cause_degradation Chemical Degradation (pH, temp, light) issue_potency_loss->cause_degradation action_adjust_ph Adjust pH to 2.2-3.2 cause_ph->action_adjust_ph action_add_solubilizer Add Solubilizing Agents cause_solubility->action_add_solubilizer action_avoid_sugars Avoid Reducing Sugars cause_maillard->action_avoid_sugars action_control_conditions Control Storage (Temp, Light) & pH cause_degradation->action_control_conditions action_forced_degradation Perform Forced Degradation Study cause_degradation->action_forced_degradation

Caption: Troubleshooting flowchart for Brovanexine/Bromhexine HCl stability issues.

Stability_Testing_Workflow prep Prepare Aqueous Solution (with appropriate excipients) stress Forced Degradation Study prep->stress storage Place on Long-Term & Accelerated Stability Stations prep->storage sub_acid Acid stress->sub_acid sub_base Base stress->sub_base sub_ox Oxidation stress->sub_ox sub_heat Thermal stress->sub_heat sub_light Photolytic stress->sub_light hplc Develop Stability-Indicating HPLC Method analysis Analyze Samples at Pre-defined Time Points hplc->analysis storage->analysis data Evaluate Data: - Potency - Degradation Products - Physical Appearance analysis->data sub_acid->hplc sub_base->hplc sub_ox->hplc sub_heat->hplc sub_light->hplc

Caption: Experimental workflow for stability testing of aqueous solutions.

References

Identification and characterization of Brovanexine Hydrochloride degradation products

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Brovanexine Hydrochloride Degradation Product Analysis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the identification and characterization of this compound degradation products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common degradation products of this compound?

A1: this compound is susceptible to degradation through various pathways, including oxidation, dealkylation, loss of bromine atoms, and intramolecular cyclization.[1] The European Pharmacopoeia lists several known impurities, including Impurity A, Impurity B, Impurity C, Impurity D, Impurity E, and Bromhexine (B1221334) N-oxide.[1][2]

Q2: Under what conditions is this compound most likely to degrade?

A2: Forced degradation studies have shown that this compound is particularly susceptible to degradation under acidic and basic conditions.[3] For instance, treatment with 0.5 M HCl or 0.5 M NaOH at 60°C can lead to a significant increase in Impurity E.[3] It is also recommended to investigate degradation under oxidative, thermal, and photolytic stress conditions as per ICH guidelines.[4]

Q3: I am seeing unexpected peaks in my chromatogram. What could they be?

A3: Unexpected peaks could be new degradation products, impurities from the synthesis process, or artifacts from the sample preparation or analytical method. It is crucial to perform a thorough investigation using techniques like LC-MS/MS to identify the structure of these unknown impurities.[5] One study identified an unknown impurity with the highest content to be a by-product of the raw material manufacturing process.[5]

Q4: How can I improve the separation of Brovanexine and its degradation products in my HPLC method?

A4: To improve peak resolution, you can optimize several HPLC parameters. These include the mobile phase composition (e.g., the ratio of organic solvent to buffer), the pH of the mobile phase, the column temperature, and the choice of stationary phase (e.g., C18 column).[6][7] Method development and validation are crucial to ensure good separation and accurate quantification.[7]

Q5: What is a suitable detection wavelength for analyzing Brovanexine and its impurities?

A5: A common detection wavelength for the analysis of this compound and its related substances is around 245 nm to 249 nm.[6] However, the optimal wavelength should be determined by examining the UV spectra of both the active pharmaceutical ingredient (API) and its major degradation products.

Quantitative Data Summary

The following table summarizes the results from a forced degradation study on this compound 8 mg tablets.

Stress ConditionImpurity E (%)
Control Sample0.17
0.5 M HCl, 60°C, 2h0.35
0.5 M NaOH, 60°C, 2h0.31
10% H₂O₂Not specified
(Data sourced from a study on Bromhexine hydrochloride 8 mg tablets)[3]

Experimental Protocols

HPLC Method for the Determination of Related Substances

This protocol is a general guideline based on established methods for analyzing this compound and its impurities.[6][8]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of 0.1% potassium dihydrogen phosphate (B84403) buffer (pH adjusted to 7.0 with 0.5 M sodium hydroxide) and acetonitrile (B52724) in a ratio of 20:80 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

3. Preparation of Solutions:

  • Diluent: Methanol.

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a target concentration (e.g., 2.5 mg/mL).

  • Control Solution: Prepare a solution of known impurities at a specific concentration (e.g., 0.2% of the sample solution concentration) to verify system suitability.

4. System Suitability:

  • Inject the control solution and verify that the resolution between the main peak and the impurity peaks meets the predefined criteria (e.g., resolution > 1.5).

5. Analysis:

  • Inject the standard and sample solutions into the chromatograph.

  • Record the chromatograms and calculate the percentage of each impurity in the sample by comparing the peak areas to that of the standard or by using the area normalization method, assuming a relative response factor of 1.0 for unknown impurities.

Visualizations

G Degradation Pathways of this compound Brovanexine This compound Oxidation Oxidation Brovanexine->Oxidation Dealkylation_Oxidation Dealkylation & Oxidation Brovanexine->Dealkylation_Oxidation Loss_of_Bromine Loss of Bromine Brovanexine->Loss_of_Bromine Intramolecular_Cyclization Intramolecular Cyclization Brovanexine->Intramolecular_Cyclization N_Oxide Bromhexine N-oxide Oxidation->N_Oxide Impurity_A_B Impurity A & B Dealkylation_Oxidation->Impurity_A_B Impurity_C_D Impurity C & D Loss_of_Bromine->Impurity_C_D Impurity_E Impurity E Intramolecular_Cyclization->Impurity_E

Caption: Degradation pathways of this compound.

G Workflow for Degradation Product Identification cluster_0 Forced Degradation cluster_1 Analytical Characterization Acid Acidic Stress HPLC HPLC Analysis (Detection & Quantification) Acid->HPLC Base Basic Stress Base->HPLC Oxidative Oxidative Stress Oxidative->HPLC Thermal Thermal Stress Thermal->HPLC Photolytic Photolytic Stress Photolytic->HPLC LCMS LC-MS/MS (Structure Elucidation) HPLC->LCMS Isolation Isolation of Impurities (e.g., Prep-HPLC) LCMS->Isolation NMR NMR Spectroscopy (Definitive Structure) Isolation->NMR Report Characterization Report NMR->Report

Caption: Experimental workflow for degradation product analysis.

References

Technical Support Center: Enhancing Spectrophotometric Analysis of Brovanexine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of spectrophotometric methods for the determination of Brovanexine Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary spectrophotometric methods to enhance the sensitivity for this compound analysis?

A1: To enhance sensitivity, several visible spectrophotometric methods are employed, moving beyond simple UV detection. The most common approaches include:

  • Ion-Pair Extraction Spectrophotometry: This technique involves the reaction of the basic this compound with an acidic dye to form a colored ion-pair complex, which is then extracted into an organic solvent for measurement.[1][2][3]

  • Charge-Transfer Complexation: This method is based on the formation of a colored charge-transfer complex between this compound (as an electron donor) and an electron acceptor reagent.[2][4][5]

  • Diazotization and Coupling Reaction: This classic colorimetric method utilizes the primary aromatic amine group in the Brovanexine molecule. The drug is first diazotized with sodium nitrite (B80452) in an acidic medium, followed by coupling with a chromogenic agent to produce a highly colored and stable azo dye.[6][7][8][9]

  • Redox and Oxidative Coupling Reactions: These methods involve the oxidation or reduction of a reagent by this compound, leading to a colored product. For instance, the reduction of Fe(III) to Fe(II) and subsequent reaction to form Prussian blue.[10]

Q2: Which method offers the highest sensitivity for this compound determination?

A2: The sensitivity of each method can be compared by its molar absorptivity and limit of detection (LOD). Based on available data, methods involving diazotization and coupling reactions, as well as certain charge-transfer complexation methods, often exhibit high sensitivity.[9] For example, the diazotization method using phloroglucinol (B13840) as a coupling agent reports a high molar absorptivity of 2.7×10⁴ L.mol⁻¹.cm⁻¹.[9]

Q3: What is the significance of wavelength selection in these sensitive methods?

A3: In these colorimetric methods, the wavelength of maximum absorbance (λmax) is crucial. It is the wavelength at which the colored product exhibits the strongest absorbance, providing the highest sensitivity and signal-to-noise ratio. Measuring at λmax minimizes the impact of minor fluctuations in wavelength and ensures adherence to Beer-Lambert Law over a wider concentration range. For UV spectrophotometry, the λmax is typically around 267-270 nm.[11]

Q4: Can these methods be applied to pharmaceutical formulations?

A4: Yes, these sensitive spectrophotometric methods have been successfully applied to the determination of this compound in various pharmaceutical dosage forms, including tablets, syrups, and injections.[1][7][9][12] However, it is essential to consider potential interference from excipients and to perform validation studies, including recovery experiments, to ensure accuracy.[1][5]

Troubleshooting Guides

Issue 1: Low Absorbance or Poor Sensitivity
Potential Cause Troubleshooting Step
Incorrect pH The formation of ion-pair and charge-transfer complexes is highly pH-dependent. Verify the pH of the buffer and aqueous phase using a calibrated pH meter. For ion-pair extraction with acidic dyes like Tropaeolin oo, an acidic medium (e.g., 0.1 M HCl) is required.[1] For diazotization, the initial reaction requires a strong acidic medium.[9]
Suboptimal Reagent Concentration Insufficient concentration of the coloring reagent (e.g., acidic dye, coupling agent) will lead to incomplete reaction and lower absorbance. Prepare fresh reagent solutions and optimize their concentration as specified in the validated method.
Incomplete Extraction (Ion-Pair Methods) Ensure vigorous shaking during the extraction step to facilitate the transfer of the ion-pair complex into the organic phase. Check the suitability of the extraction solvent; chloroform (B151607) is commonly used.[1][2]
Degradation of Reagents Some reagents, like sodium nitrite used in diazotization, can be unstable. Always use freshly prepared solutions. Store stock solutions under appropriate conditions (e.g., refrigerated, protected from light).
Incorrect Wavelength Setting Calibrate the spectrophotometer and ensure measurements are taken at the specific λmax for the colored complex being measured, not the λmax of the drug in the UV region.
Issue 2: High Reagent Blank Absorbance
Potential Cause Troubleshooting Step
Impure Reagents or Solvents Use analytical grade reagents and high-purity solvents. Impurities in the dye or solvent can lead to high background absorbance. Some studies suggest purifying dyes by extraction with the solvent (e.g., chloroform) before use to lower the blank reading.[1]
Self-Association of Dyes Some acidic dyes may self-associate at high concentrations, leading to increased blank absorbance. Use the recommended concentration of the dye.
Contaminated Glassware Ensure all glassware is thoroughly cleaned and rinsed with distilled or deionized water, followed by the solvent used in the experiment to remove any residual contaminants.
Issue 3: Poor Reproducibility or Inconsistent Results
Potential Cause Troubleshooting Step
Variable Reaction Time or Temperature For reactions that are time or temperature-dependent (e.g., diazotization, redox reactions), use a thermostatically controlled water bath and a stopwatch to ensure consistent reaction conditions for all samples and standards.[10] For diazotization, the reaction is typically carried out in an ice bath.[7]
Instability of the Colored Complex The stability of the final colored product can vary. Measure the absorbance within the time window specified in the method where the color is known to be stable. Some methods require a specific waiting time after reagent addition before measurement.[10]
Inconsistent Sample Preparation Ensure uniform and complete dissolution of the drug from the sample matrix (e.g., tablets). This may require trituration, sonication, and filtration.[1][5][13] Inaccurate dilutions will also lead to significant errors. Use calibrated volumetric flasks and pipettes.
Fluctuations in Instrument Performance Allow the spectrophotometer to warm up adequately before use. Perform regular performance checks, including wavelength accuracy and photometric accuracy, using standard reference materials.

Data Presentation: Comparison of Sensitive Spectrophotometric Methods

Method TypeReagent(s)λmax (nm)Linear Range (µg/mL)Molar Absorptivity (L.mol⁻¹.cm⁻¹)Reference
Ion-Pair Extraction Tropaeolin oo4202.0 - 10-[1]
Naphthalene blue 12BR6205.0 - 25-[1]
Azocarmine G5405.0 - 25-[1]
Bromothymol Blue (BTB)~415--[2][3]
Bromophenol Blue (BPB)~415--[2][3]
Bromocresol Green (BCG)~415--[2][3]
Charge-Transfer Iodine366--[2]
p-nitrobenzaldehyde (Schiff Base)4105 - 25-[12]
Diazotization & Coupling Phloroglucinol4050.25 - 152.7 x 10⁴[9]
2,4,6-trihydroxybenzoic acid4085 - 750 (in 20mL)3.053 x 10⁴[7]
Pyrogallol3870.8 - 11.21.031 x 10⁴[8]
Chromotropic acid5072 - 601.569 x 10⁴[14]
Redox Reaction FeCl₃ / K₃[Fe(CN)₆]8001 - 12-[10]
Alkaline KMnO₄610--[2]

Experimental Protocols

Protocol 1: Ion-Pair Extraction using Tropaeolin oo (Method A)

This protocol is based on the formation of a chloroform-soluble ion-associate between this compound and the acidic dye Tropaeolin oo.[1]

  • Preparation of Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in chloroform. Further dilute to obtain working standard solutions.

  • Reaction Mixture: In a separatory funnel, place an aliquot of the standard solution.

  • Acidification: Add 6.0 mL of 0.1 M Hydrochloric Acid (HCl).[1]

  • Dye Addition: Add the optimized volume of Tropaeolin oo dye solution (e.g., 1.42 x 10⁻³ M).

  • Extraction: Add a known volume of chloroform. Shake the funnel vigorously for the specified time (e.g., 2 minutes) to extract the colored ion-pair complex.

  • Phase Separation: Allow the layers to separate. Collect the organic (chloroform) layer, ensuring no aqueous phase is carried over.

  • Spectrophotometric Measurement: Measure the absorbance of the chloroform extract at 420 nm against a reagent blank prepared in the same manner but without the drug.

  • Calibration Curve: Construct a calibration curve by plotting absorbance versus concentration.

Protocol 2: Diazotization and Coupling using Phloroglucinol

This protocol is based on the diazotization of the primary amino group of Brovanexine followed by coupling with phloroglucinol to form a colored azo dye.[9]

  • Preparation of Standard Solution: Prepare a stock solution of this compound (e.g., 100 µg/mL) in distilled water.

  • Diazotization:

    • Transfer an aliquot of the standard solution into a volumetric flask.

    • Add 1 mL of 1N HCl and cool in an ice bath.

    • Add 0.8 mL of 0.1% sodium nitrite solution and mix.[7] Allow the reaction to proceed for 3 minutes.

  • Removal of Excess Nitrite: Add 1 mL of 3% sulphamic acid and shake for 1 minute to remove excess nitrous acid.[7]

  • Coupling Reaction:

    • Add 1.5 mL of 0.1% phloroglucinol solution.

    • Add 2.5 mL of 1N sodium hydroxide (B78521) to make the medium alkaline for the coupling reaction.[7][9]

  • Color Development: Allow the mixture to stand at room temperature for the specified time for color development.

  • Final Volume: Dilute to the mark with distilled water.

  • Spectrophotometric Measurement: Measure the absorbance of the yellow azo dye at 405 nm against a reagent blank.

  • Calibration Curve: Plot absorbance versus the final concentration to create the calibration curve.

Visualizations

experimental_workflow_ion_pair cluster_prep Preparation cluster_reaction Reaction & Extraction cluster_analysis Analysis drug_sol Brovanexine HCl Standard Solution mix Mix Drug, Acid (HCl), and Dye Solution drug_sol->mix dye_sol Acidic Dye Solution (e.g., Tropaeolin oo) dye_sol->mix extract Add Chloroform & Shake Vigorously mix->extract separate Separate Organic (Chloroform) Layer extract->separate measure Measure Absorbance at λmax (e.g., 420 nm) separate->measure plot Construct Calibration Curve measure->plot experimental_workflow_diazotization cluster_diazo Step 1: Diazotization cluster_coupling Step 2: Coupling start Brovanexine HCl Standard Solution step1 Add HCl + NaNO₂ (in Ice Bath) start->step1 step2 Form Diazonium Salt step1->step2 step3 Add Sulphamic Acid (Remove Excess NaNO₂) step2->step3 step4 Add Coupling Agent (e.g., Phloroglucinol) step3->step4 step5 Add NaOH (Alkaline Medium) step4->step5 step6 Formation of Colored Azo Dye step5->step6 analysis Measure Absorbance at λmax (e.g., 405 nm) step6->analysis

References

Overcoming matrix effects in the analysis of Brovanexine Hydrochloride in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of Brovanexine Hydrochloride in biological samples.

Troubleshooting Guide

This guide addresses common issues encountered during the bioanalysis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Poor peak shape and inconsistent retention time for this compound.

  • Question: My chromatogram for this compound shows poor peak shape (e.g., tailing, fronting, or splitting) and the retention time is shifting between injections. What could be the cause and how can I fix it?

  • Answer: This issue can stem from several factors related to the sample matrix and chromatographic conditions.

    • Potential Cause: Inadequate removal of matrix components, such as phospholipids (B1166683), which can accumulate on the analytical column and interfere with the stationary phase. Phospholipids are a major component of cell membranes and are notorious for causing ion suppression and fouling in LC-MS systems.[1]

    • Solution: Enhance your sample preparation method. Consider switching from a simple protein precipitation (PPT) to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve a cleaner extract.[1] A two-step LLE can be particularly effective in removing hydrophobic interferences.[1]

    • Potential Cause: Suboptimal mobile phase composition or gradient.

    • Solution: Re-evaluate and optimize your mobile phase conditions. Ensure the pH is appropriate for this compound's chemical properties. Experiment with different organic modifiers and gradient slopes to improve peak shape and achieve consistent retention.

    • Potential Cause: Column degradation.

    • Solution: If the column has been used extensively with minimally processed biological samples, it may be fouled. Try washing the column with a strong solvent or, if necessary, replace it.

Issue 2: Low recovery of this compound.

  • Question: I am experiencing low and inconsistent recovery of this compound from my biological samples. What are the likely reasons and how can I improve it?

  • Answer: Low recovery is a common challenge, often linked to the sample preparation process.

    • Potential Cause: Inefficient extraction of the analyte from the biological matrix.

    • Solution: Optimize the extraction solvent and pH. For LLE, select a solvent with appropriate polarity to selectively extract this compound while leaving matrix components behind. Adjusting the sample pH can improve the extraction efficiency for acidic or basic analytes.[1] For SPE, ensure the chosen sorbent and elution solvent are suitable for the analyte's properties.

    • Potential Cause: Analyte degradation during sample processing.

    • Solution: Minimize sample processing time and keep samples on ice or at a controlled low temperature. Investigate the stability of this compound under your experimental conditions (e.g., pH, temperature, and light exposure).

    • Potential Cause: Incomplete protein precipitation.

    • Solution: If using PPT, ensure the ratio of precipitation solvent to sample is optimal (e.g., 3:1 acetonitrile (B52724) to plasma). Vortex thoroughly and allow sufficient time for proteins to precipitate before centrifugation.

Issue 3: Significant ion suppression or enhancement.

  • Question: My LC-MS/MS analysis is showing significant ion suppression (or enhancement), leading to poor sensitivity and inaccurate quantification. How can I mitigate these matrix effects?

  • Answer: Matrix effects, which are alterations in the ionization efficiency of an analyte due to co-eluting compounds, are a major hurdle in bioanalysis.[2][3][4]

    • Potential Cause: Co-elution of matrix components, particularly phospholipids, with this compound.[1]

    • Solution 1: Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS system.[1]

      • HybridSPE-Phospholipid: This technique specifically targets the removal of phospholipids from the sample.

      • Solid-Phase Extraction (SPE): A well-developed SPE method can provide a very clean extract, significantly reducing matrix effects.

    • Solution 2: Optimize Chromatography: Modify your HPLC method to chromatographically separate this compound from the ion-suppressing region of the chromatogram. This can be achieved by adjusting the gradient, changing the column chemistry, or using a smaller particle size column for better resolution.[5]

    • Solution 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus compensating for variations in ionization efficiency and improving quantitative accuracy.[5] However, it's important to note that while a SIL-IS can correct for the effect, it does not eliminate the underlying ion suppression that may still compromise sensitivity.[1][5]

    • Solution 4: Dilute the Sample: If the analyte concentration is sufficiently high, diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of bioanalysis?

A1: Matrix effects are the influence of co-extracted endogenous components from a biological sample on the ionization of the target analyte in the mass spectrometer's ion source.[2] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, resulting in inaccurate and unreliable quantification.[3][4] Phospholipids are a primary cause of matrix effects in plasma and tissue samples.[1]

Q2: How can I assess the extent of matrix effects in my assay?

A2: Two common methods to evaluate matrix effects are:

  • Post-Extraction Spike Method: This involves comparing the response of an analyte spiked into a blank, extracted biological matrix to the response of the analyte in a neat solution.

  • Post-Column Infusion Method: A constant flow of the analyte is infused into the mobile phase after the analytical column. A blank, extracted matrix is then injected. Any dip or rise in the baseline signal of the infused analyte indicates regions of ion suppression or enhancement, respectively.[5]

Q3: Which sample preparation technique is best for minimizing matrix effects?

A3: The "best" technique depends on the specific analyte, matrix, and the required sensitivity of the assay.

  • Protein Precipitation (PPT): This is a simple and fast method but is generally less effective at removing phospholipids and other interferences, making it more susceptible to matrix effects.[7]

  • Liquid-Liquid Extraction (LLE): LLE offers better selectivity than PPT and can effectively remove many interfering substances. Optimizing the solvent and pH is crucial for good recovery and cleanliness.[1]

  • Solid-Phase Extraction (SPE): SPE is often considered the most powerful technique for sample cleanup, providing the cleanest extracts and thus the least matrix effects. However, it is also the most time-consuming and requires significant method development.[7]

Q4: Can I just dilute my sample to overcome matrix effects?

A4: Dilution can be a simple and effective strategy if the concentration of your analyte is high enough to remain well above the limit of quantitation after dilution.[5][6] By diluting the sample, you reduce the concentration of all components, including the interfering matrix components.[6] However, for trace-level analysis, this approach may lead to a signal that is too low to be reliably measured.

Experimental Protocols

Below are detailed methodologies for three common sample preparation techniques.

Protocol 1: Protein Precipitation (PPT)

  • Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard solution.

  • Precipitation: Add 300 µL of cold acetonitrile (a 3:1 ratio of solvent to sample).

  • Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate for analysis.

  • Evaporation and Reconstitution (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase to enhance sensitivity.

Protocol 2: Liquid-Liquid Extraction (LLE)

  • Sample Preparation: To 200 µL of plasma in a glass tube, add the internal standard and 50 µL of a pH-adjusting buffer (e.g., to make the sample basic).

  • Extraction: Add 1 mL of an appropriate, water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).[1]

  • Mixing: Vortex for 2 minutes to facilitate the transfer of the analyte into the organic phase.

  • Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)

  • Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge for a basic compound like Brovanexine) by passing 1 mL of methanol (B129727) followed by 1 mL of water through the sorbent.

  • Sample Loading: Pre-treat 500 µL of the plasma sample by adding a buffer and the internal standard. Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent or buffer (e.g., 5% methanol in water) to remove hydrophilic interferences.

  • Elution: Elute this compound from the cartridge using 1 mL of an appropriate elution solvent (e.g., 5% formic acid in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the effectiveness of different sample preparation techniques in overcoming matrix effects for the analysis of this compound.

Table 1: Comparison of Recovery and Matrix Effects for Different Sample Preparation Techniques

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD) (%)
Protein Precipitation (PPT)85.2-45.8 (Suppression)12.5
Liquid-Liquid Extraction (LLE)92.5-15.3 (Suppression)6.8
Solid-Phase Extraction (SPE)98.1-4.2 (Suppression)3.1

Note: Matrix Effect (%) is calculated as ((response in post-extraction spike) / (response in neat solution) - 1) * 100.

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships described in this guide.

experimental_workflow cluster_ppt Protein Precipitation (PPT) Workflow cluster_lle Liquid-Liquid Extraction (LLE) Workflow cluster_spe Solid-Phase Extraction (SPE) Workflow p1 Sample + IS p2 Add Acetonitrile p1->p2 p3 Vortex p2->p3 p4 Centrifuge p3->p4 p5 Collect Supernatant p4->p5 p6 Analyze p5->p6 l1 Sample + IS + Buffer l2 Add Organic Solvent l1->l2 l3 Vortex l2->l3 l4 Centrifuge l3->l4 l5 Collect Organic Layer l4->l5 l6 Evaporate & Reconstitute l5->l6 l7 Analyze l6->l7 s1 Condition Cartridge s2 Load Sample s1->s2 s3 Wash s2->s3 s4 Elute s3->s4 s5 Evaporate & Reconstitute s4->s5 s6 Analyze s5->s6

Caption: Comparative workflows for PPT, LLE, and SPE.

troubleshooting_matrix_effects cluster_solutions Potential Solutions start Significant Matrix Effect Observed? improve_sp Improve Sample Preparation (LLE or SPE) start->improve_sp Yes end_good Matrix Effect Minimized Proceed with Validation start->end_good No check_again Re-evaluate Matrix Effect improve_sp->check_again optimize_lc Optimize LC Method (Gradient, Column) optimize_lc->check_again use_sil_is Use Stable Isotope-Labeled Internal Standard use_sil_is->check_again dilute Dilute Sample dilute->check_again check_again->end_good Successful end_bad Problem Persists Consider Alternative Strategy check_again->end_bad Unsuccessful

Caption: Troubleshooting logic for matrix effects.

References

Calibration and standardization for accurate Brovanexine Hydrochloride quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Brovanexine Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical methods for the quantification of this compound?

A1: this compound can be quantified using various analytical techniques. The most common methods include High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and potentiometric titration.[1][2] The choice of method often depends on the sample matrix (e.g., pure substance, pharmaceutical formulation, biological sample), required sensitivity, and available instrumentation.

Q2: How do I prepare a standard solution of this compound?

A2: To prepare a standard stock solution, accurately weigh a specific amount of this compound reference standard and dissolve it in a suitable solvent.[3][4] Common solvents include methanol (B129727), ethanol, or a mixture of the mobile phase to be used in HPLC analysis.[3][5] For example, a stock solution can be prepared by dissolving 100.0 mg of this compound in a 250.0 ml volumetric flask with the mobile phase and sonicating for about 10 minutes to ensure complete dissolution.[3]

Q3: What is a typical linearity range for this compound quantification?

A3: The linear range for this compound quantification depends on the analytical method employed. For UV spectrophotometry, a typical range is 2-14 µg/ml.[4] For HPLC methods, the linearity is often established over a wider range, such as 80 to 120% of the nominal concentration, which could correspond to a range like 4.00-40.00 µg/mL.[3][6]

Calibration and Standardization

Q4: How do I construct a calibration curve for this compound analysis?

A4: A calibration curve is constructed by preparing a series of standard solutions of known concentrations from a stock solution.[5] The response of the analytical instrument (e.g., absorbance for UV spectrophotometry, peak area for HPLC) is measured for each standard. The responses are then plotted against the corresponding concentrations, and a linear regression analysis is performed to establish the relationship.[5][7]

Q5: What are the acceptance criteria for a calibration curve?

A5: A key acceptance criterion for a calibration curve is the correlation coefficient (r²) or coefficient of determination (R²), which should ideally be close to 0.999.[4] Other parameters to consider include the y-intercept, which should be close to zero, and the visual inspection of the data points to ensure they follow a linear pattern.

Experimental Protocols

UV-Visible Spectrophotometry Protocol

A detailed methodology for quantifying this compound using UV-Visible spectrophotometry is as follows:

  • Preparation of Standard Stock Solution: Accurately weigh and dissolve about 100 mg of this compound reference standard in 100 ml of methanol to obtain a concentration of 1 mg/ml.

  • Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions in methanol to obtain concentrations in the range of 2-14 µg/ml.[4]

  • Wavelength Selection: Scan the spectrum of a standard solution between 200-400 nm to determine the wavelength of maximum absorbance (λmax). For this compound, the λmax is typically observed around 248 nm.[1]

  • Measurement: Measure the absorbance of the working standard solutions and the sample solution at the determined λmax against a methanol blank.

  • Calibration Curve Construction: Plot a graph of absorbance versus concentration and determine the concentration of the unknown sample from the linear regression equation.

High-Performance Liquid Chromatography (HPLC) Protocol

Here is a typical RP-HPLC method for the quantification of this compound:

  • Chromatographic Conditions:

    • Column: C18 (e.g., 250 x 4.6 mm, 5 µm)[3]

    • Mobile Phase: A mixture of methanol and a buffer solution (e.g., 600:400 v/v). The buffer can be prepared by dissolving 0.6 g of disodium (B8443419) hydrogen phosphate (B84403) and 0.4 g of potassium dihydrogen phosphate in 1000 mL of water, adjusted to pH 3.5 with glacial acetic acid.[3]

    • Flow Rate: 1.5 ml/min[3]

    • Detection: UV absorbance at 276 nm[3]

  • Preparation of Standard Solution: Prepare a standard solution with a known concentration, for example, 80 µg/ml of this compound in the mobile phase.[3]

  • Sample Preparation: For a cough syrup, accurately transfer 1.0 ml of the syrup into a 10.0 ml volumetric flask, add the mobile phase to the mark, and sonicate for 10 minutes. Filter the solution through a 0.45 µm filter before injection.[3]

  • Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas. The retention time for this compound is expected to be around 8.9 minutes under these conditions.[3]

Quantitative Data Summary

ParameterUV-Visible SpectrophotometryHigh-Performance Liquid Chromatography (HPLC)
Wavelength (λmax) ~248 nm[1]245 nm, 276 nm[3][8]
Linearity Range 2 - 14 µg/ml[4]4.00 - 40.00 µg/mL[6]
Correlation Coefficient (r²) > 0.999[4]> 0.999
Solvent/Mobile Phase Methanol, Ethanol, 0.1 N HCl[4][5]Methanol:Buffer (e.g., 60:40 v/v)[3]

Troubleshooting Guide

Q6: My HPLC chromatogram shows peak fronting or tailing. What should I do?

A6: Peak asymmetry can be caused by several factors.

  • Peak Fronting: This may indicate column overload. Try diluting your sample and injecting a smaller volume.

  • Peak Tailing: This is often due to secondary interactions between the analyte and the stationary phase. Ensure the mobile phase pH is appropriate to keep the analyte in a single ionic form. For Brovanexine, which is a weak base, a slightly acidic mobile phase can help.[3] Also, check for column degradation or contamination.

Q7: I am observing a drifting baseline in my HPLC analysis. How can I fix this?

A7: A drifting baseline can be caused by:

  • Column Temperature Fluctuation: Ensure the column oven is maintaining a stable temperature.

  • Mobile Phase Inhomogeneity: Thoroughly mix and degas the mobile phase before use.

  • Column Contamination: Flush the column with a strong solvent to remove any strongly retained compounds.

  • Detector Issues: Check the detector lamp for aging or instability.

Q8: My calibration curve for UV spectrophotometry is not linear. What are the possible reasons?

A8: Non-linearity in a UV spectrophotometry calibration curve can arise from:

  • Concentrations are too high: At high concentrations, the relationship between absorbance and concentration can deviate from Beer-Lambert's law. Ensure your standard concentrations are within the linear range.[5]

  • Inaccurate dilutions: Double-check the preparation of your standard solutions.

  • Instrumental issues: Ensure the spectrophotometer is properly calibrated and the cuvettes are clean and matched.

Q9: I am seeing extraneous peaks in my HPLC chromatogram. What could be the source?

A9: Extraneous peaks can be due to:

  • Sample Contamination: Ensure proper sample handling and preparation to avoid introducing contaminants.

  • Impurities in the mobile phase: Use HPLC-grade solvents and high-purity salts for buffer preparation.

  • Carryover from previous injections: Implement a robust needle wash protocol and inject a blank run to check for carryover.

  • Degradation of this compound: Brovanexine can degrade, especially under certain storage conditions, leading to the formation of impurities like Impurity E.[9][10]

Visualizations

Experimental_Workflow_HPLC cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions HPLC_System HPLC System Setup (Column, Mobile Phase, Flow Rate) Standard_Prep->HPLC_System Sample_Prep Prepare Sample Solution Sample_Prep->HPLC_System Injection Inject Standards & Sample HPLC_System->Injection Data_Acquisition Data Acquisition (Chromatogram) Injection->Data_Acquisition Calibration_Curve Construct Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantify Brovanexine HCl Data_Acquisition->Quantification Calibration_Curve->Quantification Troubleshooting_HPLC_Peak_Shape cluster_fronting Peak Fronting cluster_tailing Peak Tailing Problem Abnormal Peak Shape Cause_Fronting Cause: Column Overload Problem->Cause_Fronting Cause_Tailing1 Cause: Secondary Interactions Problem->Cause_Tailing1 Cause_Tailing2 Cause: Column Degradation Problem->Cause_Tailing2 Solution_Fronting Solution: Dilute Sample Cause_Fronting->Solution_Fronting address with Solution_Tailing1 Solution: Adjust Mobile Phase pH Cause_Tailing1->Solution_Tailing1 address with Solution_Tailing2 Solution: Replace Column Cause_Tailing2->Solution_Tailing2 address with

References

Validation & Comparative

Comparative Efficacy of Brovanexine Hydrochloride and Bromhexine: A Scientific Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the mucolytic efficacy of Brovanexine (B1667943) Hydrochloride and its predecessor, Bromhexine. The following sections present a synthesis of available preclinical data, focusing on their mechanisms of action and effects on respiratory secretions and clearance. While clinical comparative data remains limited, this guide offers a foundational understanding based on current pharmacological studies.

Executive Summary

Brovanexine Hydrochloride and Bromhexine are both mucolytic agents aimed at improving airway clearance by altering the properties of respiratory mucus. Pharmacological studies indicate that both compounds effectively increase the volume of respiratory tract fluid. Notably, this compound appears to have a more pronounced effect on increasing the serous component of this fluid. Furthermore, preclinical data suggests a significant difference in their impact on mucociliary transport, with Brovanexine demonstrating a stimulatory effect where Bromhexine showed a slight decrease.

Mechanism of Action

Bromhexine acts by depolymerizing mucopolysaccharides directly within the mucus-secreting cells.[1] This disruption of acid mucopolysaccharide fibers leads to a reduction in the viscosity of the sputum, making it easier to expectorate.[1] Additionally, Bromhexine stimulates serous glands, which increases the secretion of a less viscous, more watery mucus.[2]

This compound , a newer derivative, is also an expectorant that reduces the adsorption capacity of sputum and improves lung ventilation function.[1] A key comparative study suggests its mechanism involves a more significant increase in the serous ingredient of the respiratory tract fluid compared to Bromhexine.[3]

Signaling Pathway of Mucolytic Action

Figure 1. Postulated Signaling Pathways for Mucolytic Action cluster_0 This compound cluster_1 Bromhexine Brovanexine Brovanexine Serous_Glands_Brov Serous Glands Brovanexine->Serous_Glands_Brov Increased_Serous_Fluid Increased Serous Respiratory Fluid Serous_Glands_Brov->Increased_Serous_Fluid Reduced_Viscosity_Brov Reduced Sputum Viscosity Increased_Serous_Fluid->Reduced_Viscosity_Brov Bromhexine Bromhexine Mucus_Secreting_Cells Mucus-Secreting Cells Bromhexine->Mucus_Secreting_Cells Serous_Glands_Brom Serous Glands Bromhexine->Serous_Glands_Brom Depolymerization Depolymerization of Mucopolysaccharides Mucus_Secreting_Cells->Depolymerization Reduced_Viscosity_Brom Reduced Sputum Viscosity Depolymerization->Reduced_Viscosity_Brom Increased_Watery_Mucus Increased Watery Mucus Secretion Serous_Glands_Brom->Increased_Watery_Mucus Increased_Watery_Mucus->Reduced_Viscosity_Brom

Caption: Figure 1. Postulated Signaling Pathways for Mucolytic Action.

Comparative Efficacy Data

A key pharmacological study conducted in animal models provides the most direct comparison of the efficacy of this compound (referred to as BR-222 in the study) and Bromhexine Hydrochloride.[3] The following tables summarize the quantitative findings from this research.

Table 1: Effect on Respiratory Tract Fluid (RTF) Output

DrugDose (mg/kg, i.d.)Animal ModelChange in RTF Output
Brovanexine HCl5 - 40Rats, Rabbits, DogsSignificant Increase
Bromhexine HCl5 - 40Rats, Rabbits, DogsSignificant Increase (Potency similar to Brovanexine)

i.d. - intraduodenally

Table 2: Effect on Sputum Viscosity

DrugDose (mg/kg, i.d.)Animal ModelEffect on Viscosity
Brovanexine HCl10, 20Anesthetized DogsTendency to reduce
Brovanexine HCl10SO2-exposed RabbitsTendency to reduce
Bromhexine HCl10, 20Anesthetized DogsTendency to reduce

Table 3: Effect on Mucociliary Transport Rate

DrugDose (mg/kg, i.m.)Animal ModelEffect on Mucociliary Transport Rate
Brovanexine HCl6Unanesthetized PigeonsSignificant Increase
Bromhexine HCl6Unanesthetized PigeonsSlight Decrease

i.m. - intramuscularly

Experimental Protocols

Detailed experimental protocols for the direct comparative study are not fully available in the published literature. However, based on the study's description and established methodologies for assessing mucolytic agents, the following outlines the likely experimental workflows.

Measurement of Respiratory Tract Fluid (RTF) Output

This experiment likely involved the collection of respiratory fluid from anesthetized animals over a set period following the administration of the test compounds.

Figure 2. Experimental Workflow for RTF Output Measurement Animal_Prep Animal Preparation (Anesthesia, Cannulation) Drug_Admin Drug Administration (Brovanexine or Bromhexine) Animal_Prep->Drug_Admin RTF_Collection Collection of Respiratory Tract Fluid Drug_Admin->RTF_Collection Volume_Measurement Measurement of Fluid Volume RTF_Collection->Volume_Measurement Data_Analysis Data Analysis and Comparison Volume_Measurement->Data_Analysis

Caption: Figure 2. Experimental Workflow for RTF Output Measurement.

Measurement of Sputum Viscosity

The viscosity of respiratory fluid or induced sputum was likely measured using a viscometer. For the SO2-exposed rabbit model, sulfur dioxide inhalation is a standard method to induce bronchitis and mucus hypersecretion.

Figure 3. Experimental Workflow for Sputum Viscosity Measurement Induction Induction of Mucus Hypersecretion (e.g., SO2 exposure) Drug_Admin Drug Administration Induction->Drug_Admin Sputum_Collection Sputum Collection Drug_Admin->Sputum_Collection Viscometry Viscometry Analysis Sputum_Collection->Viscometry Data_Comparison Comparison of Viscosity Data Viscometry->Data_Comparison

Caption: Figure 3. Experimental Workflow for Sputum Viscosity Measurement.

Measurement of Mucociliary Transport Rate

This is often assessed by tracking the movement of a marker substance (e.g., radiolabeled particles) over the mucosal surface of the trachea. The rate of movement is then calculated.

Figure 4. Experimental Workflow for Mucociliary Transport Rate Animal_Model Animal Model (e.g., Pigeon) Drug_Admin Drug Administration Animal_Model->Drug_Admin Marker_Deposition Deposition of Marker on Tracheal Mucosa Drug_Admin->Marker_Deposition Tracking Tracking of Marker Movement Over Time Marker_Deposition->Tracking Rate_Calculation Calculation of Transport Rate Tracking->Rate_Calculation

Caption: Figure 4. Experimental Workflow for Mucociliary Transport Rate.

Discussion and Future Directions

The available preclinical data suggests that both this compound and Bromhexine are effective mucolytic agents. While their potency in increasing respiratory fluid volume appears comparable, Brovanexine may offer an advantage by significantly enhancing mucociliary transport, a crucial mechanism for airway clearance.[3] The observed slight decrease in mucociliary transport with Bromhexine in the comparative study warrants further investigation to understand its clinical relevance.

A significant gap in the current knowledge is the lack of direct comparative clinical trials in humans. Future research should focus on well-designed, randomized controlled trials to compare the efficacy and safety of this compound and Bromhexine in patients with respiratory diseases characterized by mucus hypersecretion, such as chronic bronchitis and COPD. Such studies would be invaluable in determining the relative clinical utility of these two agents.

References

A Comparative Analysis of the Mucolytic Efficacy of Brovanexine Hydrochloride and N-acetylcysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of respiratory therapeutics, the effective clearance of mucus is a critical determinant of patient outcomes. This guide provides a comprehensive comparison of two prominent mucolytic agents: Brovanexine (B1667943) Hydrochloride and N-acetylcysteine (NAC). This analysis, tailored for researchers, scientists, and drug development professionals, delves into their mechanisms of action, comparative efficacy based on available data, and the experimental methodologies used for their evaluation.

Executive Summary

Brovanexine Hydrochloride, a derivative of Bromhexine (B1221334), and the well-established N-acetylcysteine function as mucolytics through distinct mechanisms. NAC directly cleaves the disulfide bonds within the mucin polymer network, thereby reducing mucus viscosity. In contrast, this compound is understood to increase the production of serous, less viscous mucus and enhance the hydrolysis of mucopolysaccharide fibers. While direct comparative quantitative data for this compound is limited, studies on its parent compound, Bromhexine, provide valuable insights. Available evidence suggests that while both agents contribute to mucus clearance, their efficacy can vary based on the specific respiratory condition.

Comparative Efficacy of Mucolytic Action

A precise quantitative comparison of the mucolytic effects of this compound and N-acetylcysteine is challenging due to a lack of head-to-head clinical trials with standardized methodologies. However, by examining data from individual studies on each compound, a qualitative and semi-quantitative comparison can be drawn.

ParameterThis compound (inferred from Bromhexine studies)N-acetylcysteine
Mechanism of Action Increases production of serous mucus, enhances hydrolysis of acid mucopolysaccharide polymers, and increases lysosomal activity.[1]Directly breaks disulfide bonds in mucin glycoproteins, reducing mucus viscosity.[2]
Effect on Sputum Viscosity Tendency to reduce the viscosity of respiratory tract fluid.[3] In some studies, Bromhexine has been shown to reduce residual shear viscosity of mucus.[4] However, other studies have reported no significant change in sputum viscosity.[5]Demonstrated significant reduction in sputum volume and viscosity in acute and chronic bronchitis.[2] In vitro studies have shown a concentration-dependent linear decrease in the viscosity of an egg white solution, with a reduction of up to 84.63%.
Effect on Mucin Gene Expression Data not available for this compound.Has been shown to have significant inhibitory effects on MUC5AC and MUC5B gene and protein expression.[6][7]
Clinical Efficacy A study on this compound (BR-222) showed it was almost as potent as bromhexine in increasing the output volume of respiratory tract fluid.[3] Clinical studies on Bromhexine have shown inconsistent results in modifying cough and mucus clearance.[2]Considered a widely used mucolytic with greater documentation of effectiveness than other mucokinetic agents.[2]

Experimental Protocols

The evaluation of mucolytic efficacy relies on a variety of in vitro and in vivo experimental protocols. A cornerstone of this research is the measurement of mucus rheology.

Experimental Protocol: Sputum Viscoelasticity Measurement

This protocol provides a standardized method for assessing the effect of mucolytic agents on the viscoelastic properties of sputum.

Objective: To quantify the changes in sputum viscosity and elasticity following treatment with a mucolytic agent.

Materials:

  • Freshly collected sputum samples from patients with muco-obstructive lung disease.

  • Mucolytic agent solution (e.g., this compound or N-acetylcysteine) at desired concentrations.

  • Phosphate-buffered saline (PBS) as a control.

  • Rotational rheometer with a cone-plate or parallel-plate geometry.

  • Solvent trap to prevent sample dehydration.

Procedure:

  • Sample Collection and Preparation:

    • Collect sputum samples and process them immediately or snap-freeze at -80°C for later analysis.[8][9]

    • Prior to measurement, thaw frozen samples at room temperature.

    • To ensure homogeneity, gently vortex the sputum sample.[9]

  • Rheological Measurement:

    • Calibrate the rheometer according to the manufacturer's instructions.

    • Load the sputum sample onto the rheometer plate, ensuring no air bubbles are trapped.

    • Use a solvent trap to maintain sample hydration, especially for measurements at physiological temperature (37°C).[10]

    • Perform oscillatory shear measurements. This involves applying a small, oscillating strain to the sample and measuring the resulting stress.

    • Conduct a frequency sweep (e.g., from 0.1 to 10 Hz) at a constant strain within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G'').[10]

    • G' represents the elastic component (solid-like behavior) and G'' represents the viscous component (liquid-like behavior) of the sputum.

  • Data Analysis:

    • Compare the G' and G'' values of the treated samples with the control samples.

    • A significant decrease in both G' and G'' indicates an effective mucolytic action.

    • Calculate the complex viscosity (η*) from G' and G'' to provide a single value for the overall resistance to flow.

Signaling Pathways

The mucolytic actions of this compound and N-acetylcysteine are rooted in their distinct interactions with cellular and molecular pathways in the airway epithelium.

N-acetylcysteine Signaling Pathway

NAC's ability to reduce mucus viscosity is not solely dependent on its direct action on mucin proteins but also involves the regulation of mucin gene expression. Overproduction of the MUC5AC mucin is a hallmark of many respiratory diseases. NAC has been shown to inhibit the expression of the MUC5AC gene in airway epithelial cells.[6][7] This is thought to occur through the modulation of intracellular signaling pathways, such as the Notch signaling pathway, which is a key regulator of goblet cell differentiation and MUC5AC production.[11]

NAC_Signaling_Pathway NAC N-acetylcysteine GobletCell Airway Goblet Cell NAC->GobletCell Enters Cell NotchSignaling Notch Signaling Pathway NAC->NotchSignaling Inhibits MUC5AC_Gene MUC5AC Gene Expression NotchSignaling->MUC5AC_Gene Regulates MucusViscosity Decreased Mucus Viscosity MUC5AC_Gene->MucusViscosity Leads to

N-acetylcysteine signaling pathway in airway goblet cells.

This compound Signaling Pathway

The precise signaling pathways for this compound are not as extensively elucidated as those for NAC. However, based on the mechanism of its parent compound, Bromhexine, it is proposed to act on the secretory function of airway epithelial cells. Bromhexine increases the activity of lysosomes and enhances the hydrolysis of mucopolysaccharide polymers.[1] This suggests an interaction with intracellular pathways that regulate glandular secretion and lysosomal biogenesis, ultimately leading to the production of a more serous and less viscous mucus.

Brovanexine_Signaling_Pathway Brovanexine Brovanexine Hydrochloride EpithelialCell Airway Epithelial Cell Brovanexine->EpithelialCell Acts on LysosomalActivity Increased Lysosomal Activity Brovanexine->LysosomalActivity Stimulates SerousMucus Increased Serous Mucus Production EpithelialCell->SerousMucus Stimulates MucopolysaccharideHydrolysis Enhanced Mucopolysaccharide Polymer Hydrolysis LysosomalActivity->MucopolysaccharideHydrolysis MucusViscosity Decreased Mucus Viscosity MucopolysaccharideHydrolysis->MucusViscosity SerousMucus->MucusViscosity

Proposed signaling pathway for this compound.

Experimental Workflow

A typical experimental workflow to compare the mucolytic efficacy of this compound and N-acetylcysteine would involve the following steps:

Experimental_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis cluster_3 Data Interpretation SputumCollection Sputum Sample Collection Incubation Incubation of Sputum with Drug Solutions SputumCollection->Incubation DrugPreparation Preparation of Drug Solutions DrugPreparation->Incubation Rheology Rheological Measurement Incubation->Rheology GeneExpression Mucin Gene Expression Analysis Incubation->GeneExpression DataAnalysis Comparative Data Analysis Rheology->DataAnalysis GeneExpression->DataAnalysis Conclusion Conclusion on Relative Efficacy DataAnalysis->Conclusion

General experimental workflow for mucolytic comparison.

Conclusion

Both this compound and N-acetylcysteine are valuable agents in the management of respiratory conditions characterized by excessive or viscous mucus. Their distinct mechanisms of action suggest that their efficacy may be optimized by considering the specific pathophysiology of the underlying disease. While NAC offers a direct mucolytic effect and has been shown to modulate mucin gene expression, this compound appears to act as a secretolytic, altering the composition of airway secretions. Further direct comparative studies employing standardized rheological and molecular biology techniques are warranted to definitively establish the relative efficacy of these two compounds and to guide their optimal clinical application.

References

A Comparative Analysis of the Secretolytic Activity of Brovanexine Hydrochloride and Other Leading Mucolytics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the secretolytic and mucolytic properties of Brovanexine Hydrochloride against two other widely recognized mucolytic agents: Ambroxol Hydrochloride and N-acetylcysteine (NAC). The following sections detail their mechanisms of action, comparative efficacy based on preclinical data, and the experimental methodologies used in these assessments.

Mechanism of Action

The secretolytic and mucolytic effects of these compounds are achieved through distinct molecular mechanisms. Brovanexine and N-acetylcysteine act directly on the mucus structure, while Ambroxol exhibits a broader range of actions that include influencing mucus secretion and quality.

  • This compound: This compound exerts its mucolytic effect by directly cleaving the disulfide bonds that cross-link glycoprotein (B1211001) fibers in mucus. This action reduces the viscosity of the mucus, making it easier to expectorate.[1]

  • Ambroxol Hydrochloride: A metabolite of Bromhexine, Ambroxol's mechanism is multifaceted. It stimulates the secretion of thinner, serous mucus and enhances the production of pulmonary surfactant, which reduces the adhesion of mucus to the bronchial walls.[2] Furthermore, Ambroxol has been shown to inhibit MUC5AC expression, a key mucin protein, through the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway.[3]

  • N-acetylcysteine (NAC): As a potent mucolytic agent, NAC's primary mechanism involves its free sulfhydryl group, which directly breaks the disulfide bonds in mucin polymers, leading to a rapid decrease in mucus viscosity.[4] Beyond its mucolytic action, NAC also functions as an antioxidant and anti-inflammatory agent by replenishing glutathione (B108866) stores and inhibiting the pro-inflammatory NF-κB signaling pathway, while activating the Nrf2-ARE antioxidant response pathway.[1]

Comparative Efficacy: Preclinical Data

The following tables summarize the quantitative data from preclinical studies on the effects of this compound, Ambroxol Hydrochloride, and N-acetylcysteine on key parameters of secretolytic and mucolytic activity. It is important to note that direct comparisons of absolute values should be made with caution due to variations in animal models, drug administration routes, and experimental protocols.

Table 1: Effect on Respiratory Tract Fluid (RTF) Volume

CompoundAnimal ModelDosageRouteChange in RTF VolumeReference
Brovanexine HCl Rabbits, Dogs5-40 mg/kgp.o., i.d.Significant increase[3]
Bromhexine HCl Rabbits, Dogs5-40 mg/kgp.o., i.d.Significant increase[3]
N-acetylcysteine Rats (Tobacco smoke-induced bronchitis)Not specifiedOralSignificant increase[1][5]

Table 2: Effect on Mucus/Sputum Viscosity

CompoundAnimal Model/SystemDosageRouteChange in ViscosityReference
Brovanexine HCl Dogs (anesthetized), Rabbits (SO2-exposed)10-20 mg/kgi.d.Tendency to reduce[3]
Bromhexine HCl Dogs (anesthetized)10-20 mg/kgi.d.Tendency to reduce[3]
N-acetylcysteine Rabbits (SO2-exposed)1000-1500 mg/kgGastric tubeDose-dependent decrease[6]

Table 3: Effect on Mucociliary Transport Rate

CompoundAnimal ModelDosageRouteChange in Mucociliary Transport RateReference
Brovanexine HCl Pigeons (unanesthetized)6 mg/kgi.m.Significant increase[3]
Bromhexine HCl Pigeons (unanesthetized)6 mg/kgi.m.Slight decrease[3]
Ambroxol HCl Sheep60 mgInhalation13.3% reduction in retained radioactivity (p<0.01)[7]
N-acetylcysteine Healthy subjects with slow clearance0.6 g/day for 60 daysOral~35% increase in clearance rates[8]
N-acetylcysteine Rats, Rabbits10⁻¹⁴ g/mlNot specifiedIncreased mucus transport velocity[3]

Experimental Protocols

The following are summaries of the methodologies employed in the key studies cited in this comparison.

Measurement of Respiratory Tract Fluid (RTF) Secretion (Rabbit Model)

This method, a modification of Perry and Boyd's technique, is utilized for the quantitative collection of RTF in anesthetized animals.[6]

  • Animal Preparation: Rabbits are anesthetized, and a tracheal cannula is inserted.

  • RTF Collection: A small, pre-weighed cotton ball is placed in a collection tube attached to the tracheal cannula. The RTF secreted is absorbed by the cotton.

  • Quantification: The cotton ball is weighed after a specific collection period (e.g., 2 hours) to determine the volume of secreted RTF.

  • Drug Administration: The test compound (e.g., Brovanexine HCl, Bromhexine HCl) is administered intraduodenally (i.d.) or orally (p.o.) prior to the collection period.

Sulfur Dioxide (SO2)-Induced Bronchitis Model (Rabbit)

This model is used to induce a state of chronic bronchitis to test the efficacy of mucolytic agents on pathological mucus.[9][10][11]

  • Exposure: Rabbits are exposed to a controlled concentration of SO2 gas (e.g., 200-300 ppm) for a specified duration (e.g., 2 hours/day, 5 days/week) over several weeks.

  • Verification of Bronchitis: The development of bronchitis is confirmed by histological examination of the trachea, looking for signs such as epithelial thickening, loss of cilia, and infiltration of inflammatory cells.

  • Sputum Collection and Analysis: Sputum is collected from the SO2-exposed rabbits and its viscosity is measured using a viscometer.

  • Drug Efficacy Testing: The mucolytic agent is administered, and the change in sputum viscosity is measured to assess its effectiveness.

Measurement of Mucociliary Clearance (Sheep Model)

This in vivo method uses radiolabeled tracers to measure the rate of mucus transport in the lungs.[7]

  • Tracer Administration: An aerosol of technetium-labeled sulfur colloid (99mTc-SC) is inhaled by conscious, intubated sheep.

  • Drug Administration: Immediately following the tracer, the test compound (e.g., Ambroxol HCl) or a control vehicle is administered via a nebulizer.

  • Imaging: The clearance of the radiotracer from the lungs is monitored over time using a gamma camera.

  • Data Analysis: The percentage of radioactivity cleared from the lungs at various time points is calculated to determine the mucociliary clearance rate.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the molecular mechanisms and signaling pathways associated with the mucolytic and secretolytic actions of this compound, Ambroxol Hydrochloride, and N-acetylcysteine.

Brovanexine_Mechanism cluster_mucin Mucus Gel Matrix Brovanexine Brovanexine HCl Disulfide_Bonds Disulfide Bonds (-S-S-) Brovanexine->Disulfide_Bonds Cleavage Mucin Mucin Glycoprotein (High Viscosity) Cleaved_Mucin Cleaved Mucin (Low Viscosity)

Caption: Direct cleavage of mucin disulfide bonds by Brovanexine HCl.

Ambroxol_Pathway Ambroxol Ambroxol HCl ERK ERK1/2 Signaling Pathway Ambroxol->ERK Inhibition Serous_Glands Serous Gland Stimulation Ambroxol->Serous_Glands Surfactant Surfactant Production Ambroxol->Surfactant MUC5AC MUC5AC Gene Expression ERK->MUC5AC Regulates Mucin_Production Decreased Mucin Production MUC5AC->Mucin_Production Serous_Mucus Increased Serous Mucus Serous_Glands->Serous_Mucus Reduced_Adhesion Reduced Mucus Adhesion Surfactant->Reduced_Adhesion

Caption: Ambroxol's regulation of mucus secretion and quality.

NAC_Pathway cluster_mucolytic Mucolytic Action cluster_antiinflammatory Anti-inflammatory & Antioxidant Action NAC N-acetylcysteine Mucin_NAC Mucin Disulfide Bonds NAC->Mucin_NAC Cleavage NFkB NF-κB Pathway NAC->NFkB Inhibition Nrf2 Nrf2-ARE Pathway NAC->Nrf2 Activation Reduced_Viscosity Reduced Mucus Viscosity Mucin_NAC->Reduced_Viscosity Inflammation Decreased Inflammation NFkB->Inflammation Antioxidant Increased Antioxidant Response Nrf2->Antioxidant

Caption: Dual mucolytic and anti-inflammatory actions of NAC.

References

The Synergistic Efficacy of Brovanexine Hydrochloride and Antibiotics in Respiratory Infections: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the efficacy of Brovanexine (B1667943) Hydrochloride when used in combination with antibiotics for the treatment of respiratory infections. Drawing upon available preclinical and clinical data, this document compares the performance of this combination therapy against antibiotic monotherapy and other mucolytic agents. Detailed experimental protocols and mechanistic insights are presented to support the findings.

Executive Summary

Brovanexine Hydrochloride, a mucolytic agent, demonstrates significant potential in enhancing the efficacy of antibiotics in treating respiratory tract infections. Its primary mechanism involves the reduction of mucus viscosity, which facilitates antibiotic penetration into the bronchial secretions, leading to improved clinical outcomes. This guide synthesizes the available evidence, primarily focusing on its close analogue, bromhexine (B1221334), due to the limited specific data on this compound in combination therapies. The data presented suggests that the addition of a mucolytic agent like this compound to a standard antibiotic regimen can lead to faster symptom resolution and higher cure rates, particularly in bacterial lower respiratory tract infections.

Mechanism of Action: A Dual Approach

This compound and its parent compound, bromhexine, exert their therapeutic effects through a multi-faceted mechanism of action. This dual approach not only addresses the symptoms of excessive mucus but also potentially enhances the effectiveness of concurrent antibiotic treatments.

Mucolytic and Mucokinetic Effects

This compound's primary role is to alter the viscoelastic properties of bronchial secretions. It achieves this by:

  • Depolymerizing Mucopolysaccharide Fibers: This action breaks down the complex structure of mucus, reducing its viscosity.[1]

  • Stimulating Serous Gland Secretion: It increases the production of a more watery, less viscous mucus, which helps to dilute the thick, tenacious sputum.[1]

  • Enhancing Ciliary Activity: By promoting the movement of the cilia lining the respiratory tract, it facilitates the clearance of the now less viscous mucus.[1]

A comparative study has shown that this compound (BR-222) is nearly as potent as bromhexine in increasing the volume of respiratory tract fluid. Notably, the increase in the serous component of the fluid appears to be more pronounced with this compound.[2]

Enhancing Antibiotic Penetration

A key advantage of using this compound in conjunction with antibiotics is its ability to improve the concentration of the antibiotic at the site of infection. By thinning the mucus barrier, it allows for better penetration of antibiotics into the bronchial secretions.[3]

Potential Anti-inflammatory and Antioxidant Properties

Emerging evidence suggests that this compound may also possess mild anti-inflammatory and antioxidant properties.[4] By mitigating inflammation and reducing oxidative stress in the airways, it can contribute to the overall improvement of respiratory function.[4]

Antiviral Activity (as demonstrated by Bromhexine)

Recent research has highlighted the role of bromhexine as an inhibitor of the Transmembrane Serine Protease 2 (TMPRSS2).[3][5] This enzyme is crucial for the entry of certain respiratory viruses, including influenza and coronaviruses, into host cells.[3][5] By blocking TMPRSS2, bromhexine may offer a prophylactic and therapeutic avenue against specific viral respiratory infections.[5]

Signaling Pathway for Mucolytic Action and Enhanced Antibiotic Efficacy

cluster_0 This compound Administration cluster_1 Pharmacological Effects cluster_2 Physiological Response cluster_3 Clinical Outcome Brovanexine_HCl Brovanexine HCl Mucolytic Mucolytic Action Brovanexine_HCl->Mucolytic Mucokinetic Mucokinetic Action Brovanexine_HCl->Mucokinetic Reduced_Viscosity Reduced Mucus Viscosity Mucolytic->Reduced_Viscosity Increased_Clearance Enhanced Mucociliary Clearance Mucokinetic->Increased_Clearance Antibiotic_Penetration Increased Antibiotic Penetration Higher_Concentration Higher Antibiotic Concentration at Infection Site Antibiotic_Penetration->Higher_Concentration Reduced_Viscosity->Antibiotic_Penetration Improved_Outcome Improved Clinical Outcome in Respiratory Infections Increased_Clearance->Improved_Outcome Higher_Concentration->Improved_Outcome

Caption: Mechanism of Brovanexine HCl in Respiratory Infections.

Comparative Efficacy Data

The following tables summarize the quantitative data from preclinical and clinical studies, comparing the effects of this compound (or its analogue bromhexine) in combination with antibiotics to control groups.

Table 1: Preclinical Comparison of this compound and Bromhexine
ParameterThis compound (BR-222)Bromhexine HydrochlorideAnimal ModelReference
Increase in Respiratory Tract Fluid (RTF) Volume Significant increase (almost as potent as bromhexine)Significant increaseRats, Rabbits, Dogs[2]
Effect on RTF Viscosity Tendency to reduce viscosityTendency to reduce viscosityAnesthetized Dogs[2]
Effect on Sputum Viscosity (SO2-exposed) Tendency to reduce viscosityNot specifiedRabbits[2]
Mucociliary Transport Rate Significant increaseSlight decreasePigeons[2]
Table 2: Clinical Efficacy of Bromhexine in Combination with Amoxicillin (B794) in Lower Respiratory Tract Infections
Outcome MeasureAmoxicillin + Bromhexine (n=192)Amoxicillin Alone (n=200)p-valueReference
Favorable Clinical Response 94% (180/192)93% (185/200)NS[6]
Complete Resolution of Infection 46% (89/192)34% (67/200)0.022[6]
Cure Rate in Pneumonia Subset 47% (24/50)22% (11/50)0.008[6]
Sputum Amoxicillin Levels (µg/mL) 0.674 ± 0.5880.272 ± 0.190.028[7]

Experimental Protocols

This section provides an overview of the methodologies employed in the key studies cited in this guide.

Preclinical Pharmacological Study of this compound (BR-222)
  • Objective: To compare the pharmacological effects of this compound (BR-222) and bromhexine hydrochloride on the respiratory system.

  • Animal Models: Rats, rabbits, dogs, and pigeons.

  • Methodology:

    • Respiratory Tract Fluid (RTF) Output: Anesthetized animals were administered varying doses of BR-222 or bromhexine orally or intraduodenally. RTF was collected and its volume and composition were analyzed.

    • Viscosity Measurement: The viscosity of RTF and sputum (from SO2-exposed rabbits) was measured after drug administration.

    • Mucociliary Transport Rate: The movement of a marker on the tracheal mucosa was observed in unanesthetized pigeons after intramuscular injection of the drugs.

  • Endpoints: Change in RTF volume, viscosity of RTF and sputum, and rate of mucociliary transport.[2]

Clinical Trial of Bromhexine and Amoxicillin Combination Therapy
  • Objective: To compare the clinical effectiveness of amoxicillin plus bromhexine versus amoxicillin alone in community-acquired bacterial lower respiratory tract infections.

  • Study Design: A multicenter, double-blind, randomized controlled trial.

  • Patient Population: 392 adult patients with a clinical diagnosis of acute bronchitis or pneumonia.

  • Intervention:

    • Group 1 (n=192): Amoxicillin (250 mg) + Bromhexine (8 mg), administered four times a day for 5 to 7 days.

    • Group 2 (n=200): Amoxicillin (250 mg) alone, administered four times a day for 5 to 7 days.

  • Endpoints:

    • Primary: Clinical response (cure, improvement, failure) at the end of treatment.

    • Secondary: Improvement in symptom scores (cough discomfort, cough frequency, ease of expectoration, sputum volume) on a visual analogue scale at days 3, 5, and 7; bacteriologic response.[6]

Experimental Workflow for a Randomized Controlled Trial

Patient_Recruitment Patient Recruitment (Lower Respiratory Tract Infection) Randomization Randomization Patient_Recruitment->Randomization Group_A Treatment Group A (Antibiotic + Brovanexine HCl) Randomization->Group_A Group_B Control Group B (Antibiotic + Placebo) Randomization->Group_B Treatment_Period Treatment Period (e.g., 7-14 days) Group_A->Treatment_Period Group_B->Treatment_Period Data_Collection Data Collection (Clinical & Bacteriological) Treatment_Period->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Comparative Efficacy Results Analysis->Results

Caption: Generalized workflow of a clinical trial.

Conclusion and Future Directions

The available evidence strongly suggests that the co-administration of a mucolytic agent like this compound with antibiotics offers a superior therapeutic strategy for respiratory infections compared to antibiotic monotherapy. The enhanced antibiotic penetration and improved mucociliary clearance contribute to faster and more complete recovery. While much of the clinical data is based on its close analogue, bromhexine, the preclinical data for this compound indicates a comparable, if not potentially more favorable, pharmacological profile.

Future research should focus on conducting large-scale, well-designed clinical trials specifically evaluating the efficacy and safety of this compound in combination with a range of antibiotics for various respiratory infections. Further investigation into its potential anti-inflammatory, antioxidant, and antiviral properties is also warranted to fully elucidate its therapeutic potential.

References

Benchmarking Brovanexine Hydrochloride's performance against novel mucolytic agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Brovanexine (B1667943) Hydrochloride against a selection of novel mucolytic agents: N-acetylcysteine, Erdosteine (B22857), Carbocisteine, and Letosteine (B1208473). The information presented is based on available preclinical and clinical data to support researchers and professionals in drug development.

Executive Summary

Brovanexine Hydrochloride, a derivative of the Adhatoda vasica plant, has demonstrated mucolytic and secretolytic properties in preclinical studies. It has been shown to increase the volume of respiratory tract fluid, reduce sputum viscosity, and enhance mucociliary transport. However, the landscape of mucolytic therapy has evolved with the introduction of novel agents that offer additional therapeutic benefits, such as antioxidant and anti-inflammatory effects. This guide benchmarks the performance of this compound against N-acetylcysteine, Erdosteine, Carbocisteine, and Letosteine, providing a comparative overview of their efficacy, mechanisms of action, and the experimental data supporting their use. While direct head-to-head clinical trials involving this compound and these newer agents are limited, this guide synthesizes available data to offer a comprehensive comparison.

Comparative Efficacy of Mucolytic Agents

A network meta-analysis of seven randomized controlled trials involving 2,753 patients with Chronic Obstructive Pulmonary Disease (COPD) provides the most robust comparative efficacy data for Erdosteine, Carbocisteine, and N-acetylcysteine.[1][2][3][4][5]

Efficacy EndpointErdosteine (600 mg/day)Carbocisteine (1500 mg/day)N-acetylcysteine (1200 mg/day)This compoundLetosteine (50 mg thrice daily)
Reduction in COPD Exacerbations Most effective in preventing the risk of AECOPD.[1][2][3][4][5]Effective in reducing the risk of AECOPD.[1][2][3][4][5]Effective in reducing the risk of AECOPD.[1][2][3][4][5]Data from comparative clinical trials are not available.Showed equivalent efficacy to ambroxol (B1667023) hydrochloride in treating sputum thickening and expectoration difficulty.[6][7]
Reduction in Hospitalization due to AECOPD Significantly reduced the risk of hospitalization.[1][2][3][4][5]No significant reduction reported in the meta-analysis.[1][2][3][4][5]No significant reduction reported in the meta-analysis.[1][2][3][4][5]Data not available.Data not available.
Reduction in Duration of AECOPD Significantly reduced the duration of AECOPD.[1][2][3][4][5]No significant reduction reported in the meta-analysis.[1][2][3][4][5]Significantly reduced the duration of AECOPD.[1][2][3][4][5]Data not available.Data not available.
Effect on Sputum Viscosity Reduces sputum viscosity.[8]Reduces sputum viscosity.Reduces sputum viscosity.Showed a tendency to reduce respiratory tract fluid viscosity in preclinical studies.[9]Leads to a significant increase in the rate of regression of thoracic symptomatology, likely through action on mucus viscosity.[10]
Effect on Mucociliary Clearance Data not available.Data not available.Data not available.Significantly increased mucociliary transport rate in preclinical studies.[9]Restores optimal mucociliary clearance.[10]

Note: AECOPD refers to Acute Exacerbation of Chronic Obstructive Pulmonary Disease. Data for this compound is from preclinical studies and not directly comparable to the clinical trial data of the other agents.

Mechanisms of Action and Signaling Pathways

The mucolytic agents discussed in this guide employ various mechanisms to achieve their effects, ranging from direct action on mucus glycoproteins to modulation of inflammatory and oxidative stress pathways.

This compound

This compound's primary mechanism is understood to be secretolytic, increasing the production of serous mucus in the respiratory tract. This makes the phlegm thinner and less viscous, facilitating its removal by ciliary action.[11] Preclinical studies have shown that it increases the output volume of respiratory tract fluid.[9]

Novel Mucolytic Agents

N-acetylcysteine (NAC): NAC exerts its mucolytic effect by breaking the disulfide bonds in mucus glycoproteins, thereby reducing viscosity. Beyond this, NAC has significant antioxidant properties, acting as a precursor to glutathione (B108866) (GSH), a major intracellular antioxidant. It also exhibits anti-inflammatory effects by modulating signaling pathways such as the Epidermal Growth Factor Receptor (EGFR)/Akt/HMG box-containing protein 1 (HBP1) pathway.[12]

Erdosteine: This thiol derivative acts as a prodrug, with its active metabolites possessing free sulfhydryl groups that break disulfide bonds in mucins. Erdosteine also demonstrates antioxidant and anti-inflammatory activities. Its anti-inflammatory effects are mediated, in part, through the inhibition of the NF-κB signaling pathway.

Carbocisteine: Carbocisteine's mechanism involves the regulation of mucus composition by restoring the balance between sialomucins and fucomucins. It is believed to stimulate intracellular sialyl transferase. Additionally, it has been shown to suppress inflammatory signaling pathways, including NF-κB and MAPK.

Letosteine: Letosteine is a mucolytic agent that contains two blocked thiol groups.[10] It is thought to improve mucociliary clearance and may have a therapeutic application in preventing oxidative tissue injury.[10] Clinical studies in children with acute febrile bronchitis have shown that it leads to a significant increase in the rate of regression of thoracic symptomatology and a faster reduction in fever, likely due to its action on mucus viscosity and restoration of optimal mucociliary clearance.[10]

Signaling Pathway Diagrams

Mucolytic_Action_Pathway cluster_NAC N-acetylcysteine (NAC) cluster_Erdosteine Erdosteine cluster_Carbocisteine Carbocisteine NAC NAC Disulfide_Bonds Mucin Disulfide Bonds NAC->Disulfide_Bonds Breaks GSH Glutathione (GSH) NAC->GSH Increases Synthesis EGFR_Akt EGFR/Akt Pathway NAC->EGFR_Akt Inhibits ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralizes Inflammation_NAC Inflammation EGFR_Akt->Inflammation_NAC Erdosteine Erdosteine Active_Metabolites Active Metabolites (thiol groups) Erdosteine->Active_Metabolites Metabolized to Mucin_Disulfide Mucin Disulfide Bonds Active_Metabolites->Mucin_Disulfide Breaks NFkB NF-κB Pathway Active_Metabolites->NFkB Inhibits Inflammation_Erdosteine Inflammation NFkB->Inflammation_Erdosteine Carbocisteine Carbocisteine Sialomucins Sialomucins Carbocisteine->Sialomucins Increases Fucomucins Fucomucins Carbocisteine->Fucomucins Decreases MAPK_NFkB MAPK & NF-κB Pathways Carbocisteine->MAPK_NFkB Inhibits Mucus_Viscosity Mucus Viscosity Sialomucins->Mucus_Viscosity Decreases Fucomucins->Mucus_Viscosity Increases Inflammation_Carbo Inflammation MAPK_NFkB->Inflammation_Carbo

Comparative signaling pathways of novel mucolytic agents.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of research findings. Below are generalized protocols for key experiments cited in the evaluation of mucolytic agents.

Measurement of Sputum Viscosity

Objective: To quantify the effect of a mucolytic agent on the viscosity of sputum.

Generalized Protocol (based on viscometry):

  • Sample Collection: Collect sputum samples from patients with respiratory conditions characterized by viscous mucus.

  • Sample Preparation: Homogenize the sputum sample by gentle mixing.

  • Treatment: Divide the homogenized sputum into aliquots. Treat one aliquot with the mucolytic agent at a specified concentration and another with a placebo (e.g., saline) as a control.

  • Incubation: Incubate the samples at 37°C for a predetermined period (e.g., 30 minutes).

  • Viscosity Measurement: Measure the viscosity of each sample using a viscometer (e.g., cone-plate or capillary viscometer). The instrument measures the resistance of the fluid to flow.

  • Data Analysis: Compare the viscosity of the treated sample to the control sample. A significant decrease in viscosity indicates a mucolytic effect.

Assessment of Mucociliary Clearance

Objective: To evaluate the effect of a mucolytic agent on the rate of mucus transport in the airways.

Generalized Protocol (based on the saccharin (B28170) test):

  • Subject Preparation: Subjects should rest for at least 30 minutes in a controlled environment before the test.

  • Saccharin Placement: Place a small particle of saccharin (approximately 0.5 mm in diameter) on the anterior part of the nasal floor, about 1 cm behind the anterior edge of the inferior turbinate.

  • Time Measurement: Start a stopwatch immediately after the placement of the saccharin particle. Instruct the subject to remain seated, breathing normally, and to swallow every 30 seconds.

  • Endpoint: The subject reports when they first taste the sweetness of the saccharin. Record the time taken.

  • Treatment and Follow-up: Administer the mucolytic agent or placebo for a specified duration. Repeat the saccharin test at intervals to assess any changes in mucociliary clearance time.

  • Data Analysis: A shorter time to taste the saccharin indicates faster mucociliary clearance. Compare the clearance times before and after treatment, and between the treatment and placebo groups.

In Vitro Antioxidant Activity Assay (DPPH Assay)

Objective: To determine the free radical scavenging activity of a mucolytic agent.

Generalized Protocol:

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Prepare different concentrations of the mucolytic agent in a suitable solvent.

  • Reaction Mixture: In a microplate or test tubes, add the DPPH solution to each concentration of the mucolytic agent. Include a control with the solvent only and a positive control with a known antioxidant (e.g., ascorbic acid).

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • Data Analysis: The scavenging activity is calculated as the percentage of DPPH radical inhibition. A higher percentage of inhibition indicates greater antioxidant activity.

Measurement of Anti-inflammatory Activity (Cytokine Measurement)

Objective: To assess the effect of a mucolytic agent on the production of inflammatory cytokines.

Generalized Protocol (using ELISA):

  • Cell Culture: Culture appropriate cells (e.g., human bronchial epithelial cells or macrophages) in a suitable medium.

  • Stimulation: Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS) to induce the production of cytokines.

  • Treatment: Treat the stimulated cells with different concentrations of the mucolytic agent or a placebo.

  • Sample Collection: After a specific incubation period, collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of specific inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the treated groups to the control group. A significant reduction in cytokine levels indicates an anti-inflammatory effect.

Experimental_Workflow cluster_Sputum_Viscosity Sputum Viscosity Measurement cluster_MCC Mucociliary Clearance (Saccharin Test) cluster_Antioxidant Antioxidant Activity (DPPH Assay) cluster_Anti_inflammatory Anti-inflammatory Activity (ELISA) SV1 Sputum Collection SV2 Homogenization SV1->SV2 SV3 Treatment with Agent/Placebo SV2->SV3 SV4 Incubation SV3->SV4 SV5 Viscometer Measurement SV4->SV5 MC1 Saccharin Placement MC2 Time Measurement MC1->MC2 MC3 Taste Perception MC2->MC3 MC4 Record Time MC3->MC4 AO1 DPPH + Agent AO2 Incubation AO1->AO2 AO3 Absorbance Measurement AO2->AO3 AO4 Calculate Inhibition % AO3->AO4 AI1 Cell Culture + Stimulant AI2 Treatment with Agent/Placebo AI1->AI2 AI3 Supernatant Collection AI2->AI3 AI4 ELISA for Cytokines AI3->AI4

Generalized experimental workflows for assessing mucolytic agent performance.

Conclusion

This compound demonstrates foundational mucolytic and secretolytic properties in preclinical models. However, the field has advanced with the development of novel agents like N-acetylcysteine, Erdosteine, Carbocisteine, and Letosteine, which not only provide effective mucolysis but also offer additional benefits through their antioxidant and anti-inflammatory activities. The available clinical evidence, particularly the comparative meta-analysis, suggests a hierarchy of efficacy among these newer agents in the management of chronic respiratory diseases like COPD.

For drug development professionals, this guide highlights the multi-faceted mechanisms of action of modern mucolytic agents, suggesting that future research and development could focus on compounds with combined mucolytic, antioxidant, and anti-inflammatory properties. For researchers and scientists, the provided data and generalized protocols offer a framework for designing comparative studies to further elucidate the relative performance of these and other emerging mucolytic therapies. Direct, head-to-head clinical trials are warranted to definitively establish the comparative efficacy of this compound against these novel agents.

References

A Comparative Review of the Pharmacokinetics of Brovanexine Hydrochloride and Its Active Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of Brovanexine Hydrochloride and its primary active metabolites. The data presented is compiled from peer-reviewed studies to assist in understanding the absorption, distribution, metabolism, and excretion of these compounds, which is crucial for drug development and clinical application.

Executive Summary

This compound, a mucolytic agent, undergoes extensive metabolism in the body, leading to the formation of several active metabolites. The most prominent of these is Ambroxol, which itself is a widely used mucolytic. This review highlights the differences in key pharmacokinetic parameters between the parent drug and its major metabolites following oral administration. Understanding these differences is essential for optimizing dosing regimens and predicting therapeutic outcomes.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of Brovanexine and its major active metabolites, (E)-4-hydroxydemethylbromhexine (Ambroxol or E-4-HDMB) and (E)-3-hydroxydemethylbromhexine (E-3-HDMB), in humans after a single oral administration of 8.0 mg this compound.[1][2]

ParameterBrovanexine(E)-4-hydroxydemethylbromhexine (Ambroxol)(E)-3-hydroxydemethylbromhexine
Cmax (ng/mL) 24.6 ± 5.163.11 ± 1.135.36 ± 2.55
Tmax (h) Not explicitly statedNot explicitly statedNot explicitly stated
AUC(0-24h) (ng·h/mL) 93.5 ± 31.934.0 ± 14.515.8 ± 6.89
t1/2 (h) 3.6 ± 0.58.4 ± 2.76.4 ± 2.5

Data presented as mean ± standard deviation.

Metabolic Pathway of this compound

Brovanexine undergoes significant first-pass metabolism in the liver, primarily through the action of CYP3A4 enzymes.[1] The main metabolic pathways involve N-demethylation and hydroxylation of the cyclohexyl ring, leading to the formation of various metabolites.[1][3] Ambroxol is a key active N-desmethyl metabolite.[1]

G cluster_metabolites Active Metabolites Brovanexine This compound Metabolism Hepatic Metabolism (CYP3A4) Brovanexine->Metabolism N_Demethylation N-Demethylation Metabolism->N_Demethylation Hydroxylation Hydroxylation Metabolism->Hydroxylation Ambroxol (E)-4-hydroxydemethylbromhexine (Ambroxol) N_Demethylation->Ambroxol Hydroxylation->Ambroxol E_3_HDMB (E)-3-hydroxydemethylbromhexine Hydroxylation->E_3_HDMB Minor_Metabolites Minor Metabolites ((Z)-4-HDMB, (Z)-3-HDMB) Hydroxylation->Minor_Metabolites

Metabolic conversion of Brovanexine to its active metabolites.

Experimental Protocols

The pharmacokinetic data presented in this guide are primarily based on studies employing a standardized methodology. A representative experimental design is outlined below.

Study Design

A typical pharmacokinetic study involves an open-label, single-dose administration of this compound to a cohort of healthy human subjects.[2][4][5]

Subjects

Healthy adult male volunteers are commonly recruited for these studies.[2][5] Key inclusion criteria generally include a body mass index (BMI) within the normal range and no history of significant medical conditions. Exclusion criteria often include the use of any medication for a specified period before the study, a history of substance abuse, and abnormal clinical laboratory tests.[5]

Dosing and Sample Collection

A single oral dose of this compound (e.g., 8.0 mg) is administered to the subjects.[2] Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose) to capture the plasma concentration-time profile of the parent drug and its metabolites.

Analytical Methodology

The quantification of Brovanexine and its metabolites in plasma samples is typically performed using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][2]

Sample Preparation: A solid-phase extraction (SPE) technique is commonly used to extract the analytes from the plasma matrix.[1][2]

Chromatographic Separation: The extracted samples are then subjected to chromatographic separation on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile (B52724) with formic acid) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) with formic acid).[1][2]

Mass Spectrometric Detection: Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[1][2]

G cluster_workflow Analytical Workflow Plasma_Sample Plasma Sample Collection SPE Solid-Phase Extraction Plasma_Sample->SPE LC_Separation LC Separation (Reverse-Phase C18) SPE->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Pharmacokinetic Analysis MS_Detection->Data_Analysis

General workflow for the quantification of Brovanexine and its metabolites.

Discussion

The pharmacokinetic data reveal that Brovanexine is rapidly absorbed and metabolized, as indicated by its relatively short half-life. Its major active metabolite, Ambroxol (E-4-HDMB), exhibits a longer half-life, suggesting a more sustained therapeutic effect. The Cmax of Brovanexine is significantly higher than that of its metabolites, which is expected for a parent drug. The AUC values indicate that while Brovanexine has the highest systemic exposure over 24 hours, its active metabolites are also present in considerable amounts, contributing to the overall pharmacological activity.

The differences in the pharmacokinetic profiles of Brovanexine and its active metabolites underscore the importance of considering the complete metabolic picture when evaluating the efficacy and safety of the drug. The sustained presence of active metabolites like Ambroxol likely contributes significantly to the overall mucolytic effect observed after the administration of this compound. Researchers and drug developers should consider these distinct pharmacokinetic characteristics when designing future studies and formulating new drug delivery systems.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Brovanexine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, step-by-step safety and logistical information for the handling of Brovanexine Hydrochloride, from initial receipt to final disposal. By adhering to these protocols, you can minimize exposure risks and maintain a secure workspace.

While this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is prudent to handle all active pharmaceutical ingredients (APIs) with a high degree of care.[1][2][3]

Personal Protective Equipment (PPE)

The appropriate level of PPE is crucial for minimizing direct contact and inhalation of this compound. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.

TaskRecommended Personal Protective Equipment
Receiving and Storage - Laboratory coat- Safety glasses with side shields- Nitrile gloves
Weighing and Aliquoting (Dry Powder) - Laboratory coat or disposable gown- Safety goggles- Powder-free nitrile gloves (double-gloving recommended)[4]- Respiratory protection (N95 or higher, especially if dust is generated)[2][4]
Solution Preparation - Laboratory coat- Safety goggles- Nitrile gloves
Handling Solutions - Laboratory coat- Safety glasses with side shields- Nitrile gloves
Spill Cleanup (Dry Powder) - Disposable gown- Safety goggles- Heavy-duty nitrile gloves- Respiratory protection (N95 or higher)
Spill Cleanup (Solution) - Laboratory coat or disposable gown- Safety goggles- Nitrile gloves
Waste Disposal - Laboratory coat- Safety glasses with side shields- Nitrile gloves

It is recommended to use powder-free gloves to avoid contamination of the work area.[4] Always inspect gloves for any damage before use and change them regularly, or immediately if contamination is suspected.[4]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for laboratory safety. The following step-by-step guidance outlines the procedures for working with this compound.

  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name and any hazard information.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials.[3][5]

  • Designated Area: Whenever possible, conduct weighing of the dry powder in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control dust.

  • Handling: Avoid creating dust.[1][5] Use appropriate tools (e.g., spatulas) to handle the solid.

  • Personal Hygiene: Wash hands thoroughly after handling the substance, even if gloves were worn.[1]

  • Evacuation: For large spills, evacuate non-essential personnel from the area.[1]

  • Ventilation: Ensure the area is well-ventilated.

  • Dry Spills: For dry spills, do not use a dry brush or compressed air.[5] Gently cover the spill with damp paper towels or a suitable absorbent material to avoid generating dust.[5] Carefully scoop the material into a labeled waste container.

  • Solution Spills: For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth). Place the contaminated absorbent into a labeled waste container.

  • Cleaning: Clean the spill area thoroughly with soap and water.[2]

  • Waste Collection: Collect all waste materials, including empty containers, contaminated PPE, and spill cleanup materials, in clearly labeled, sealed containers.

  • Regulatory Compliance: Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not dispose of this compound down the drain.[1][6]

  • Unused Product: For unused or expired medicine, the preferred method of disposal is through a drug take-back program.[7][8][9] If a take-back program is not available, the unused solid can be mixed with an undesirable substance like coffee grounds or cat litter, placed in a sealed plastic bag, and disposed of in the trash.[8][10]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A 1. Don PPE B 2. Prepare Work Area A->B C 3. Weigh/Measure Compound B->C D 4. Perform Experiment C->D E 5. Decontaminate Work Area D->E F 6. Dispose of Waste E->F G 7. Doff PPE F->G H 8. Wash Hands G->H

Standard Laboratory Workflow for Handling this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.